Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Description
BenchChem offers high-quality Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)7-13-10(15)6-8/h8-9H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDUEORZXQGBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, a valuable bifunctional building block in contemporary medicinal chemistry. Possessing a rigid bicyclic scaffold, a reactive secondary amide, and a protected secondary amine, this compound serves as a crucial intermediate in the synthesis of complex molecules, most notably as a precursor to potent cyclin-dependent kinase (CDK) inhibitors. This document furnishes detailed information on its chemical and physical properties, a validated multi-step synthesis protocol with mechanistic insights, its characteristic reactivity, and established applications in drug discovery. All protocols and data are presented to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction and Strategic Importance
The 3,9-diazabicyclo[4.2.1]nonane framework is a rigid, strained ring system that presents unique three-dimensional exit vectors for substituent placement. This structural rigidity is highly sought after in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (herein referred to as 1 ) strategically functionalizes this core. The presence of a lactam (cyclic amide) at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 9-position creates an orthogonal reactivity profile. The lactam nitrogen can be engaged in nucleophilic or coupling reactions, while the Boc-protected amine remains shielded until a desired deprotection step.
This strategic design makes compound 1 particularly significant as an intermediate in the synthesis of pyrrolopyrimidine-based inhibitors of CDK4/6, which are instrumental in cancer therapy.[1][2] This guide aims to consolidate the available technical information to facilitate its synthesis and effective utilization in research and development.
Physicochemical and Safety Data
A summary of the key properties of compound 1 is provided below. It is essential for researchers to consult the full Safety Data Sheet (SDS) from their supplier before handling.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1312456-05-5 | [3] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | |
| Molecular Weight | 240.30 g/mol | |
| Physical Form | Solid | [4] |
| Purity (Typical) | ≥96% | [4] |
| Storage Temperature | 2-8°C | [4] |
| Melting Point | Not reported in literature. | |
| Solubility | Not explicitly reported; expected to be soluble in polar organic solvents like DCM, THF, and MeOH. |
Safety Profile
Compound 1 is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Handling should be performed in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.[4]
Synthesis and Mechanistic Rationale
The synthesis of compound 1 can be efficiently achieved from the precursor 9-benzyl-3,9-diaza-bicyclo[4.2.1]nonan-4-one (2 ). The overall synthetic strategy involves a one-pot debenzylation under hydrogenolysis conditions, which is immediately followed by the in-situ protection of the newly liberated secondary amine with di-tert-butyl dicarbonate (Boc₂O).
Caption: Synthetic workflow for compound 1.
Experimental Protocol: Synthesis of tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (1)
This protocol is adapted from procedures described in the patent literature.[1]
Step 1: Hydrogenolytic Debenzylation and Boc Protection
-
Reactor Setup: To a 500 mL Parr shaker bottle, add 9-benzyl-3,9-diaza-bicyclo[4.2.1]nonan-4-one (2 ) (10.53 g, 45.7 mmol).
-
Expertise & Experience: The Parr shaker is chosen for its ability to safely handle hydrogen gas at elevated pressures, which is necessary for efficient hydrogenolysis of the N-benzyl group.
-
-
Solvent Addition: Add methanol (100 mL) and tetrahydrofuran (20 mL).
-
Causality: Methanol is an excellent solvent for the starting material and the product, and it is compatible with palladium-catalyzed hydrogenations. THF is added as a co-solvent to ensure complete dissolution.
-
-
Reagent Addition: In a single portion, add di-tert-butyl dicarbonate (Boc₂O) (11 g, 50.4 mmol, 1.1 eq).
-
Causality: Boc₂O is added at the beginning of the reaction. This allows the immediate "trapping" and protection of the secondary amine as it is formed from the debenzylation, preventing potential side reactions. A slight excess ensures complete conversion.
-
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (~0.5 g) under a nitrogen atmosphere.
-
Trustworthiness: Adding the catalyst under an inert atmosphere is a critical safety and efficacy step. Pd/C is pyrophoric and can ignite flammable solvents in the presence of air.
-
-
Hydrogenation: Seal the Parr shaker, purge with hydrogen gas, and then pressurize to 50 psi of hydrogen. Shake the vessel at room temperature for 16 hours.
-
Causality: The palladium surface catalyzes the cleavage of the C-N bond of the benzyl group via the addition of hydrogen. The resulting products are toluene and the free secondary amine, which is then protected.
-
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Trustworthiness: Filtration through Celite is a standard and effective method for removing heterogeneous catalysts like Pd/C, ensuring a product free of palladium residues.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps. The expected product is a solid.
Spectroscopic Analysis
Table 2: Predicted and Typical Spectroscopic Data for Compound 1
| Technique | Feature | **Expected Chemical Shift (ppm) or Frequency (cm⁻¹) ** |
| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.45 (s, 9H) |
| Bicyclic scaffold protons | 1.80 - 4.50 (m, 10H) | |
| Amide N-H | ~6.0 - 8.0 (br s, 1H) | |
| ¹³C NMR | Boc group (-C(CH₃)₃) | ~80.0 |
| Boc group (-CH₃) | ~28.5 | |
| Carbamate C=O | ~155.0 | |
| Amide C=O | ~170.0 | |
| Bicyclic scaffold carbons | 30.0 - 60.0 | |
| FT-IR | N-H stretch (amide) | 3200 - 3400 |
| C-H stretch (aliphatic) | 2850 - 3000 | |
| C=O stretch (carbamate) | ~1690 | |
| C=O stretch (amide) | ~1650 | |
| Mass Spec. | [M+H]⁺ | 241.15 |
Reactivity and Synthetic Applications
The utility of compound 1 stems from the differential reactivity of its two nitrogen atoms. The lactam nitrogen (N-3) is nucleophilic and can undergo reactions such as N-arylation, while the N-9 amine is protected and unreactive under these conditions.
N-Arylation of the Lactam
A key application of compound 1 is its coupling with aryl halides to form more complex structures. A notable example is its reaction with 5-bromo-2-nitropyridine.[1]
Caption: N-Arylation reaction of compound 1.
Experimental Protocol: N-Arylation [1]
-
Reaction Setup: Combine compound 1 (1.18 g, 4.93 mmol) and 5-bromo-2-nitropyridine (1.0 g, 4.93 mmol) in a suitable solvent such as DMF or dioxane.
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up and Isolation: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired product.
Boc Group Deprotection
The Boc group can be readily removed under acidic conditions to liberate the secondary amine at the N-9 position, making it available for further functionalization.
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in 1,4-dioxane (typically 4 M).
-
Reaction Conditions: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA was used, co-evaporation with a solvent like toluene can help remove residual traces. The resulting product is typically an ammonium salt, which can be used directly or neutralized with a mild base to obtain the free amine.
Conclusion
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is a strategically designed synthetic intermediate with significant applications in the field of medicinal chemistry. Its rigid bicyclic core and orthogonal protecting group strategy provide a reliable platform for constructing complex, three-dimensional molecules. This guide has detailed its synthesis, key physicochemical properties, and characteristic reactivity, providing a solid foundation for its use in the laboratory. The protocols and insights presented herein are intended to streamline its application in the development of novel therapeutics.
References
- (No Source Available)
- (No Source Available)
- (No Source Available)
- (No Source Available)
- (No Source Available)
- (No Source Available)
- (No Source Available)
- (No Source Available)
- Google Patents. WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6.
-
J&K Scientific. tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | 1312456-05-5. [Link]
- (No Source Available)
- Google Patents. AU2011217286A1 - Pyrrolopyrimidine compounds as inhibitors of CDK4/6.
Sources
An In-depth Technical Guide to Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Diazabicyclo[4.2.1]nonane Scaffold
The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups to optimize interactions with biological targets. Within this context, bridged bicyclic systems have emerged as privileged scaffolds due to their conformational rigidity and synthetic versatility. Among these, the 3,9-diazabicyclo[4.2.1]nonane core has garnered significant attention as a key structural motif in a variety of biologically active agents. Its inherent stereochemistry and the differential reactivity of its two nitrogen atoms provide a unique platform for the development of targeted therapeutics.
This technical guide focuses on a pivotal derivative of this scaffold: tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate . The formal IUPAC name for this compound is indeed tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N9 position and a ketone at the C4 position renders this molecule a highly valuable and versatile building block in multi-step synthetic campaigns. This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of its chemical properties, synthesis, and critical applications, particularly its role as a key intermediate in the synthesis of advanced kinase inhibitors.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.
Key Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | N/A |
| CAS Number | 1312456-05-5 | |
| Molecular Formula | C₁₂H₂₀N₂O₃ | |
| Molecular Weight | 240.30 g/mol | N/A |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C |
Safety and Handling
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this substance. Work should be conducted in a well-ventilated fume hood.
Synthesis of the Bicyclic Core: A Strategic Approach
The synthesis of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is a multi-step process that leverages established organic chemistry transformations. A key route, as outlined in patent literature for the preparation of related compounds, involves the initial protection of a precursor, followed by cyclization.[1]
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway, beginning with the protection of a precursor, which is then elaborated to the target bicyclic lactam.
Caption: Conceptual synthesis of the target bicyclic lactam.
Detailed Experimental Protocol (Exemplified from Patent Literature)
The following protocol is based on procedures described for the synthesis of the racemic mixture of the title compound, a crucial intermediate for CDK4/6 inhibitors.[1]
Step 1: Preparation of racemic tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
-
To a Parr shaker bottle (500 mL), add:
-
Racemic 9-Benzyl-3,9-diaza-bicyclo[4.2.1]nonan-4-one (10.53 g, 45.7 mmol)
-
Methanol (100 mL)
-
Tetrahydrofuran (20 mL)
-
-
In a single portion, add:
-
Di-tert-butyl dicarbonate (11 g, 50.4 mmol)
-
-
To this mixture, add:
-
10% Palladium on carbon (approx. 0.5 g)
-
-
Seal the Parr shaker and purge with nitrogen gas.
-
Pressurize the vessel with hydrogen gas and shake until the reaction is complete (monitored by a suitable analytical technique such as TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to afford the pure racemic tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C) and Hydrogen: This catalytic system is a standard and highly effective method for the hydrogenolysis of benzyl groups from nitrogen atoms, a common deprotection strategy.
-
Di-tert-butyl dicarbonate (Boc₂O): This is the reagent of choice for the introduction of the Boc protecting group onto a secondary amine. The reaction is typically clean and high-yielding.
-
Methanol/THF solvent system: This solvent mixture is chosen to ensure the solubility of both the starting material and the reagents.
Application in the Synthesis of CDK4/6 Inhibitors
The primary utility of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of oncology. The lactam functionality and the Boc-protected amine provide orthogonal handles for sequential chemical modifications. A prominent application is in the synthesis of potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle and are validated targets in certain types of cancer, including breast cancer.[1][2]
Synthetic Workflow: From Intermediate to Final Product
The following workflow demonstrates the strategic use of the title compound in the synthesis of a pyrrolopyrimidine-based CDK4/6 inhibitor.
Caption: Workflow for the synthesis of a CDK4/6 inhibitor.
Key Transformation: Boc Deprotection
A critical step in the utilization of this intermediate is the selective removal of the Boc protecting group to liberate the N9 amine for subsequent functionalization.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected substrate in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent. The reaction is often performed at room temperature.[3]
-
Monitor the reaction by an appropriate analytical method (e.g., TLC or LC-MS) until all the starting material is consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent to yield the free amine.
Self-Validating System: The progress of the deprotection can be easily monitored by TLC, where the more polar product (the amine salt or free amine) will have a lower Rf value than the non-polar Boc-protected starting material. The identity of the product can be confirmed by mass spectrometry, which will show the expected molecular ion for the deprotected compound.
Characterization
While a comprehensive set of publicly available spectral data for tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is limited, characterization would typically involve the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the presence of the Boc group and the bicyclic structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. For the related compound, tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate, the predicted m/z for the [M+H]⁺ adduct is 255.17032.[4]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the lactam and the carbamate.
Conclusion and Future Perspectives
Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate stands as a testament to the power of strategic molecular design in modern drug discovery. Its rigid bicyclic core, coupled with orthogonally protected functional groups, makes it an invaluable building block for the synthesis of complex and highly specific therapeutic agents. The successful application of this intermediate in the development of CDK4/6 inhibitors highlights the potential of the 3,9-diazabicyclo[4.2.1]nonane scaffold in oncology. As the demand for novel and effective therapeutics continues to grow, it is anticipated that this and related bicyclic systems will find even broader applications in the quest for new medicines to address a range of human diseases. The continued exploration of efficient and stereoselective synthetic routes to this and other complex scaffolds will undoubtedly remain a key focus for the chemical and pharmaceutical research communities.
References
- Current time information in Washington, DC, US. (n.d.). Google Search.
-
PubChem. (n.d.). tert-Butyl 3,9-diazabicyclo(4.2.1)nonane-3-carboxylate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
- Various Authors. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
- Various Inventors. (2011). Pyrrolopyrimidine compounds as inhibitors of cdk4/6.
-
J&K Scientific. (n.d.). tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | 1312456-05-5. Retrieved January 27, 2026, from [Link]
- Various Authors. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Various Authors. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Chemistry of Heterocyclic Compounds, 53(4), 468-473.
-
United States Patent and Trademark Office. (n.d.). Search for patents. Retrieved January 27, 2026, from [Link]
- Various Authors. (2004). Synthesis of a 2,9-dioxabicyclo[3.3.1]nonane via double intramolecular hetero-Michael addition: entry to the F-G ring system of the azaspiracids. Organic Letters, 6(18), 3051-3054.
-
United States Patent and Trademark Office. (n.d.). Patent Public Search. Retrieved January 27, 2026, from [Link]
-
PubChemLite. (n.d.). Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate. Retrieved January 27, 2026, from [Link]
- Various Authors. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.
- Various Authors. (2020). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin.
- Various Inventors. (2018). Benzimidazole compound kinase inhibitor, preparation method therefor and application thereof.
- Various Authors. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho-Kinase Inhibitor K-115. Organic Process Research & Development, 19(11), 1764-1768.
- Author. (n.d.). SYNTHETIC APPROACHES TO THE BICYCLIC CORE OF TEO3.
- Various Inventors. (2004). Compounds with the bicyclo[4.2.1]nonane system for the treatment of flaviviridae infections.
- Various Authors. (2008).
- Various Authors. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(8), 1774-1777.
- Chemical Vendor. (n.d.). tert-butyl 4-oxo-3,9-diazabicyclo[4.2.
- Various Authors. (2016). Design and synthesis of bicyclic ligands for the FK506-binding proteins 511 and 52. PhD Thesis.
Sources
- 1. WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6 - Google Patents [patents.google.com]
- 2. WO2018045956A1 - Benzimidazole compound kinase inhibitor, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
"Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate" safety and handling
An In-depth Technical Guide to the Safe Handling and Application of tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed overview of the chemical properties, safety considerations, and handling protocols for tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS No. 1312456-05-5). As a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics, a thorough understanding of its characteristics is essential for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes available data from reputable chemical suppliers and established laboratory safety standards to provide a comprehensive resource for professionals in research and development.
Chemical Identity and Physical Properties
Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is a bicyclic organic compound featuring a protected amine and a ketone functional group. These structural motifs make it a valuable intermediate in the synthesis of more complex molecules, including inhibitors of cyclin-dependent kinases (CDK4/6) which are targets in cancer therapy.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1312456-05-5 | [3][4] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [4] |
| Molecular Weight | 240.3 g/mol | [4] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C or Room Temperature | [5] |
| InChI Key | FZDUEORZXQGBEC-UHFFFAOYSA-N | [3] |
Note: Storage conditions may vary by supplier. It is recommended to store in a dry, well-ventilated place, under an inert atmosphere for long-term stability.[4]
Caption: Chemical structure of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate.
Hazard Identification and GHS Classification
Based on data provided by chemical suppliers, this compound is classified as hazardous. The primary risks are associated with irritation and acute oral toxicity.
Table 2: GHS Hazard Classification
| Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Data sourced from multiple chemical suppliers.[4]
Signal Word: Warning
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P330 (Rinse mouth), P362+P364 (Take off contaminated clothing and wash it before reuse).
-
Storage: P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the identified risks, a stringent PPE and engineering control regimen is mandatory.
-
Engineering Controls: All work involving the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
-
Eye and Face Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required.[7] A face shield should be worn if there is a significant risk of splashing.
-
Skin Protection: A flame-retardant laboratory coat is mandatory. Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the material.[7]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved particulate respirator (e.g., N95) should be used.[7]
Caption: Mandatory Personal Protective Equipment (PPE).
Safe Handling and Experimental Protocols
Adherence to standardized protocols is critical for minimizing exposure and ensuring experimental reproducibility.
Protocol 1: Weighing and Aliquoting Solid Compound
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh boat, vial, etc.) within the hood.
-
Tare Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Dispensing: Carefully dispense the desired amount of the solid compound from the stock bottle onto the weigh boat using a clean spatula. Avoid creating dust.
-
Transfer: Transfer the weighed solid into a labeled, appropriate container or reaction vessel.
-
Cleaning: Clean the spatula thoroughly. Dispose of the weigh boat in the designated solid chemical waste container.
-
Storage: Tightly seal the main stock bottle and return it to its designated storage location (2-8°C or room temperature, as per supplier).[5]
Protocol 2: Spill Management (Small Laboratory Spill)
-
Evacuate and Alert: Alert personnel in the immediate vicinity. If the spill is large or involves other hazardous materials, evacuate the lab and follow institutional emergency procedures.
-
Control Vapors (if applicable): For a solid spill, this risk is low. Ensure fume hood ventilation is active.
-
Don PPE: Wear a minimum of two pairs of nitrile gloves, a lab coat, and safety goggles.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the solid from becoming airborne.
-
Collection: Carefully sweep the absorbed material into a designated chemical waste container. Do not generate dust.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials in the waste container.
-
Disposal: Seal and label the waste container according to institutional guidelines for hazardous chemical waste.
First Aid and Emergency Response
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Remove the individual to fresh air and ensure they are in a position comfortable for breathing.[6] Seek immediate medical attention if respiratory irritation or distress occurs.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[7] Seek immediate medical attention and provide the Safety Data Sheet or product label to the medical professional.
Caption: Emergency first aid decision pathway.
Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Disposal should be carried out through a licensed contractor and in strict accordance with all federal, state, and local environmental regulations. Do not dispose of this chemical into the sewer system or general waste stream.
References
-
J&K Scientific. tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | 1312456-05-5. Available at: [Link]
-
PubChem. tert-Butyl 3,9-diazabicyclo(4.2.1)nonane-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- MSDS of tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride.
-
RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023-07-25). Available at: [Link]
-
Universität Regensburg. Dissertation. (2022-05-10). Available at: [Link]
- Google Patents. WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6.
- Santa Cruz Biotechnology. tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. Available at: (General product page, no direct link available).
- tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. Available at: (General product page, no direct link available).
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6 - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. id.cic.edu.my [id.cic.edu.my]
- 5. labsolu.ca [labsolu.ca]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
The Role of Bicyclic Scaffolds in Medicinal Chemistry: From Privileged Cores to Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the limitations of traditional small molecules and large biologics have catalyzed the exploration of novel molecular architectures. Bicyclic scaffolds have emerged as a pivotal class of structures that bridge this gap, offering a unique combination of structural rigidity, synthetic tractability, and favorable pharmacological properties. This technical guide provides a comprehensive analysis of the strategic role of bicyclic systems in medicinal chemistry. We will delve into the fundamental principles that render these scaffolds "privileged," explore their profound impact on physicochemical and ADME properties, survey prominent examples in clinically successful drugs, and detail the synthetic methodologies for their construction. Finally, we will examine the cutting-edge application of bicyclic peptides as a novel therapeutic modality poised to address the challenge of "undruggable" targets.
Introduction: The Rise of the Third Dimension in Drug Discovery
The universe of approved drugs has been historically dominated by two major classes: small molecules and large protein biologics.[1] Small molecules are adept at accessing intracellular targets but are often limited to well-defined binding pockets, while large biologics exhibit exquisite specificity for extracellular targets but face challenges with cell penetration and manufacturing complexity.[1] This dichotomy leaves a vast portion of the proteome, particularly targets involving protein-protein interactions (PPIs), largely "undruggable".[1][2]
Bicyclic scaffolds have risen to prominence as a powerful solution, occupying a unique space in chemical design. These structures, which consist of two fused or bridged rings, are frequently classified as privileged structures —a term for molecular frameworks capable of binding to multiple, diverse biological targets with high affinity.[3][4][5] By constraining a molecule's conformation, bicyclic systems introduce a level of three-dimensional complexity that allows for precise spatial arrangement of functional groups, enabling potent and selective interactions with biological targets. This guide explores the foundational advantages, synthesis, and therapeutic applications of these remarkable scaffolds.
Caption: The Molecular Design Spectrum, positioning bicyclic scaffolds between small molecules and biologics.
The Physicochemical & Pharmacological Advantages of Bicyclic Scaffolds
The decision to incorporate a bicyclic core is a strategic choice rooted in fundamental principles of physical organic and medicinal chemistry. The advantages conferred are not incidental but are a direct consequence of their defined three-dimensional architecture.
Conformational Rigidity: The Key to Potency and Selectivity
Flexible, linear molecules must overcome a significant entropic penalty to adopt the specific conformation required for binding to a biological target. Each rotatable bond represents a degree of freedom that is lost upon binding. Cyclic structures, particularly rigid bicyclic systems, mitigate this penalty by pre-organizing the molecule into a more bioactive conformation.[5][6]
This inherent rigidity has two profound consequences:
-
Enhanced Potency: By reducing the entropic cost of binding, the free energy of binding (ΔG) becomes more favorable, often leading to a significant increase in binding affinity.[5]
-
Improved Selectivity: A rigid scaffold presents its functional groups in a well-defined spatial orientation. This precise arrangement is more likely to match the complementary geometry of the intended target while fitting poorly into the binding sites of off-target proteins, thus enhancing selectivity. Bicyclic peptides, for example, owe their antibody-like affinity and specificity to this constrained nature.[6][7]
Caption: Bicyclic scaffolds reduce the entropic penalty of binding by pre-organizing the molecule.
"Escaping Flatland": Improving ADME Properties with sp³-Rich Cores
A prevailing trend in modern drug design is the "escape from flatland," a strategic shift away from flat, aromatic, sp²-hybridized systems toward more three-dimensional, sp³-rich scaffolds.[8] Planar aromatic rings are often associated with metabolic liabilities (e.g., oxidation by cytochrome P450 enzymes) and potential toxicity.[8][9] Saturated bicyclic scaffolds provide distinct advantages:
-
Enhanced Metabolic Stability: The introduction of sp³-rich cores can block sites of metabolism, improving the molecule's pharmacokinetic profile.[8][9]
-
Improved Solubility: Replacing a lipophilic aromatic ring with a saturated bicyclic bioisostere can increase aqueous solubility and modulate lipophilicity, which is crucial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10][11]
-
Novel Chemical Space: These 3D structures provide access to novel intellectual property and can improve shape complementarity with target binding sites.[8]
A key application of this principle is the use of saturated bicyclic systems as bioisosteric replacements for ortho-substituted phenyl rings.[11][12] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses.[13] This strategy can maintain or improve potency while enhancing drug-like properties.
Table 1: Comparative Physicochemical Properties of Bicyclic Scaffolds
The following table, guided by property distribution analyses of known bicyclic drugs, illustrates typical drug-like ranges for these scaffolds.[14]
| Property | Typical Range for Bicyclic Drugs | Rationale for Advantage |
| Molecular Weight (MW) | 260 – 524 Da | Large enough for complex interactions, small enough for good PK.[4][5][14] |
| Lipophilicity (ALogP) | 0.9 – 5.4 | Balanced lipophilicity is critical for both permeability and solubility.[14] |
| Hydrogen Bond Acceptors | 2 – 8 | Sufficient for target engagement without compromising membrane permeability.[14] |
| Hydrogen Bond Donors | ≤ 3 | Lower donor count is generally favorable for oral bioavailability.[14] |
| Polar Surface Area (PSA) | 21.0 – 128.6 Ų | A key predictor of cell permeability and oral absorption.[14] |
| Rotatable Bonds (RotB) | 1 – 10 | Low number reflects rigidity, which is favorable for binding and bioavailability.[5][14] |
A Survey of Prominent Bicyclic Scaffolds in Drug Development
The versatility of bicyclic scaffolds is evident in their widespread presence across numerous therapeutic areas, from common anti-inflammatory drugs to highly targeted cancer therapies.
Heterocyclic Scaffolds: The Workhorses of Medicinal Chemistry
-
Case Study: The Indole Nucleus The indole ring, a fusion of benzene and pyrrole, is one of the most ubiquitous bicyclic heterocycles in medicinal chemistry.[3] Its planar aromatic system and N-H hydrogen bond donor capability allow it to participate in crucial π–π stacking and hydrogen bonding interactions within protein binding sites.[3] This versatility has cemented its status as a privileged scaffold found in numerous landmark drugs, including:
-
Case Study: Pyrazolopyridines in Kinase Inhibition Protein kinases are a critical class of enzymes and a major focus of cancer drug discovery.[15] Their catalytic activity depends on binding ATP in a conserved pocket. Consequently, many kinase inhibitors are designed as ATP-competitive agents that mimic the adenine portion of ATP, often by using a bicyclic heterocycle as a "hinge-binder".[15] The pyrazolopyridine scaffold has proven to be an exceptionally effective adenine bioisostere, forming key hydrogen bonds with the kinase hinge region and serving as the core for numerous potent and selective inhibitors.[15]
Bridged Bicyclic Peptides (BBPs): Mimicking Nature's Recognition Motifs
Linear peptides often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic potential.[16] Bridged bicyclic peptides (BBPs) overcome these limitations through a double-cyclization strategy that locks the peptide into a rigid, globular scaffold.[6][16] These structures are stabilized by multiple intramolecular hydrogen bonds and can effectively mimic protein secondary structures like β-turns and α-helices.[6][16] This structural mimicry makes them ideal for targeting challenging PPIs. Furthermore, their constrained nature renders them highly resistant to degradation by serum proteases.[6][16]
Caption: Formation of a rigid, structure-mimicking Bridged Bicyclic Peptide (BBP) from a linear precursor.
Synthetic Strategies and Methodologies
The successful application of bicyclic scaffolds is underpinned by robust and versatile synthetic chemistry. While a vast array of reactions can be employed, the synthesis of bicyclic peptides provides an excellent example of a modern, systematic approach.
Experimental Protocol: Solid-Phase Synthesis and Double Cyclization of a Bridged Bicyclic Peptide
This protocol is a representative workflow for the synthesis of a norbornane-type bridged bicyclic peptide, based on methodologies described in the literature.[16] The causality behind this multi-step process is to first build the linear sequence with orthogonal protecting groups, perform a selective on-resin cyclization, and then induce the second cyclization in solution to form the final bridged structure.
Step 1: Linear Peptide Assembly via Fmoc Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Iterative Coupling: Repeat coupling and deprotection steps for each subsequent amino acid in the desired sequence. Incorporate amino acids with orthogonal side-chain protecting groups (e.g., Lys(Alloc) and Glu(OAll)) at the positions intended for cyclization.
Step 2: On-Resin Deprotection and First Cyclization
-
Orthogonal Deprotection: Selectively remove the Alloc/allyl protecting groups from the lysine and glutamic acid side chains using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane (PhSiH₃) in anhydrous dichloromethane (DCM).
-
Causality: The choice of Alloc/allyl is critical as it allows for deprotection under conditions that leave the other side-chain and N-terminal Fmoc groups intact, ensuring regioselective cyclization.
-
-
On-Resin Macrolactamization: Induce the first cyclization between the now-free lysine side-chain amine and the glutamic acid side-chain carboxyl group using HATU and DIPEA in a suitable solvent mixture (e.g., NMP/DMSO).
Step 3: Cleavage from Resin and Final Deprotection
-
N-Terminal Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage Cocktail: Cleave the monocyclic peptide from the resin and simultaneously remove remaining acid-labile side-chain protecting groups (e.g., Boc, tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger (e.g., triisopropylsilane, TIS), and water (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Step 4: Second Cyclization and Purification
-
Solution-Phase Cyclization: Induce the second cyclization between the N-terminal and C-terminal ends of the purified monocyclic peptide under high-dilution conditions using a coupling agent like HATU.
-
Causality: High dilution is essential to favor the intramolecular reaction over intermolecular polymerization.
-
-
Purification: Purify the final bridged bicyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the structure and purity via mass spectrometry and NMR spectroscopy.[16]
Caption: A streamlined workflow for the synthesis of a Bridged Bicyclic Peptide (BBP).
The Next Generation: Bicyclic Scaffolds as Therapeutic Modalities
The principles of bicyclic design have culminated in the development of entirely new therapeutic platforms. Bicycle Therapeutics, for instance, has pioneered a modality of "Bicycle® molecules," which are short peptides constrained by a central chemical scaffold into a stabilized bicyclic structure.[17] This platform combines the pharmacological advantages of biologics with the manufacturing and pharmacokinetic properties of small molecules.[17]
These bicyclic peptides can be used to create Bicycle Drug Conjugates (BDCs) , which consist of a targeting Bicycle molecule linked to a potent cytotoxic payload.[7] This approach offers several advantages over traditional antibody-drug conjugates (ADCs):
-
Deep Tumor Penetration: Their small size allows BDCs to penetrate solid tumors more effectively than large antibodies.[7]
-
Rapid Renal Clearance: Unbound BDCs are cleared quickly through the kidneys, reducing systemic exposure and potential toxicity.[7]
-
Precision Targeting: The high affinity and specificity of the Bicycle scaffold ensures the payload is delivered directly to cancer cells, as exemplified by clinical candidates like BT8009.[18]
Conclusion and Future Perspectives
Bicyclic scaffolds are far more than a niche structural class; they are a cornerstone of modern medicinal chemistry. Their inherent conformational rigidity provides a powerful tool for enhancing potency and selectivity, while their three-dimensional, sp³-rich character offers a proven strategy for optimizing ADME properties and "escaping the flatland" of traditional drug design. From their foundational role in privileged structures like indole to their embodiment in next-generation therapeutic modalities like bicyclic drug conjugates, these scaffolds continue to drive innovation.
The future will likely see the exploration of more novel and unusual bicyclic ring systems, the development of more efficient and scalable synthetic routes, and the expansion of their application to an even broader range of challenging biological targets.[11][19][20] As our understanding of molecular recognition deepens, the rational design and implementation of bicyclic scaffolds will remain a critical and highly rewarding endeavor for drug development professionals.
References
- Mishra, R., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
-
Heinis, C., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. National Center for Biotechnology Information. Available at: [Link]
-
PhD Thesis. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. Available at: [Link]
- Al-Mulla, A. (2026). Black Gold in Medicine: Rediscovering the Pharmacological Potential. MDPI.
-
Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. ACS Publications. Available at: [Link]
-
Heinis, C., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability. ResearchGate. Available at: [Link]
-
Abo-magd, M., et al. (2023). Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. PubMed Central. Available at: [Link]
-
Pike, L. S., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]
-
Bicycle Therapeutics. (n.d.). Therapeutic Modalities. Bicycle Therapeutics. Available at: [Link]
-
Dougherty, P. G., et al. (2017). Bicyclic Peptides as Next-Generation Therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
Manufacturing Chemist. (2014). Bicyclic peptides for a new class of targeted drugs. Manufacturing Chemist. Available at: [Link]
-
Wang, J., et al. (2012). An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). a) Bicyclic scaffolds as bioisosteric replacements, b) Synthesis of... ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. PubMed. Available at: [Link]
-
Zhou, Y., et al. (2015). Studies on[5][6]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-RafV600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches. PubMed Central. Available at: [Link]
-
Isenegger, P. G., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health. Available at: [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available at: [Link]
-
Kuttan, S., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Cancer Research. (2022). Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. Cancer Research. Available at: [Link]
-
Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. Available at: [Link]
-
Bicycle Therapeutics. (n.d.). Bicycle Conjugates. Bicycle Therapeutics. Available at: [Link]
-
Walsh, S. P., et al. (2019). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. PubMed. Available at: [Link]
-
Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Wang, H., et al. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Publishing. Available at: [Link]
-
Bicycle Therapeutics. (2023). Bicycle Therapeutics Selected to Participate in FDA Program. Bicycle Therapeutics. Available at: [Link]
-
Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. Available at: [Link]
Sources
- 1. Bicyclic peptides for a new class of targeted drugs [manufacturingchemist.com]
- 2. Bicyclic Peptides Explained - Creative Peptides [creative-peptides.com]
- 3. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 4. iris.unife.it [iris.unife.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem-space.com [chem-space.com]
- 11. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bicycletherapeutics.com [bicycletherapeutics.com]
- 18. Bicycle Therapeutics Selected to Participate in FDA Program - Cambridge Innovation Capital [cic.vc]
- 19. New and unusual scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate: An Essential Scaffold for Neurological and Oncological Drug Discovery
Introduction: The Significance of the 3,9-Diazabicyclo[4.2.1]nonane Core
The 3,9-diazabicyclo[4.2.1]nonane framework is a rigid, bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, making it an ideal building block for designing potent and selective ligands for various biological targets. Derivatives of this core structure have shown promise as dual orexin receptor antagonists for the treatment of insomnia, and as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) for cancer therapy.[1][2] The title compound, tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, is a key intermediate in the synthesis of these and other novel therapeutics, with the tert-butoxycarbonyl (Boc) protecting group enabling selective functionalization of the diazabicyclic system.
This guide provides a comprehensive overview of a robust and well-documented synthetic route to this valuable intermediate, starting from the commercially available nortropinone. The presented protocol is based on a two-step sequence involving the protection of the secondary amine of nortropinone, followed by a Schmidt rearrangement to introduce the second nitrogen atom and form the desired lactam.
Synthetic Strategy: A Two-Step Approach to the Bicyclic Lactam
The synthesis of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is efficiently achieved through a two-step process, as illustrated in the workflow below. This strategy prioritizes the use of readily available starting materials and well-established, high-yielding reactions.
Caption: Overall workflow for the synthesis of the target compound.
The first step involves the protection of the secondary amine of nortropinone with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient reaction that utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to neutralize the hydrochloride salt of the starting material.[3] The resulting N-Boc-nortropinone is a stable intermediate that can be readily purified and characterized.
The second and key step is the Schmidt rearrangement, a classic acid-catalyzed reaction of a ketone with hydrazoic acid (HN₃) to form an amide.[4][5] In this case, the ketone of N-Boc-nortropinone undergoes a rearrangement to insert a nitrogen atom, thereby forming the desired 3,9-diazabicyclo[4.2.1]nonan-4-one core. The migratory aptitude of the alkyl groups in the Schmidt rearrangement of cyclic ketones generally favors the formation of the larger ring, leading to the desired lactam.
Detailed Experimental Protocols
Part 1: Synthesis of N-Boc-Nortropinone
This protocol is adapted from established procedures for the Boc-protection of secondary amines.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Nortropinone Hydrochloride | 161.64 | 50.0 | 8.08 g |
| Di-tert-butyl dicarbonate | 218.25 | 55.0 | 12.0 g |
| Triethylamine (TEA) | 101.19 | 150.0 | 20.9 mL |
| Dichloromethane (DCM) | - | - | 150 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add nortropinone hydrochloride (50.0 mmol, 8.08 g) and dichloromethane (150 mL).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (150.0 mmol, 20.9 mL) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which the suspension should become a clear solution.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (55.0 mmol, 12.0 g) portion-wise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Quench the reaction by adding 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid. The crude product can be purified by flash chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford N-Boc-nortropinone as a white solid.
Part 2: Synthesis of Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate via Schmidt Rearrangement
CAUTION: The Schmidt reaction involves the use of hydrazoic acid, which is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield. Sodium azide is also highly toxic.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Boc-Nortropinone | 225.28 | 20.0 | 4.51 g |
| Sodium Azide (NaN₃) | 65.01 | 60.0 | 3.90 g |
| Concentrated Sulfuric Acid | 98.08 | - | ~15 mL |
| Chloroform (CHCl₃) | - | - | 50 mL |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-nortropinone (20.0 mmol, 4.51 g) in chloroform (50 mL). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (~15 mL) to the stirred solution, maintaining the temperature below 10 °C.
-
Azide Addition: Add sodium azide (60.0 mmol, 3.90 g) portion-wise over 30-45 minutes, ensuring the temperature remains between 0-5 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice (~100 g). Basify the aqueous solution to pH 8-9 by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 50% to 100% ethyl acetate in hexanes) to yield the title compound as a solid.
Characterization and Data
The final product, tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | The proton NMR spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the bicyclic core will appear as complex multiplets in the aliphatic region. The NH proton of the lactam should appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will display a signal for the carbonyl carbon of the lactam around 170-175 ppm, and the carbonyl of the Boc group around 155 ppm. The quaternary carbon of the tert-butyl group will be observed around 80 ppm, and the methyl carbons around 28 ppm. The remaining carbons of the bicyclic framework will appear in the aliphatic region. |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular formula C₁₂H₂₀N₂O₃ (Calculated: 241.15). |
| Purity (HPLC) | Purity should be ≥95% as determined by High-Performance Liquid Chromatography. |
Mechanistic Insights: The Schmidt Rearrangement
The key transformation in this synthesis is the Schmidt rearrangement. This reaction proceeds through a series of well-understood steps.
Caption: Simplified mechanism of the Schmidt rearrangement of a ketone.
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of N-Boc-nortropinone by the strong acid catalyst (sulfuric acid). This activates the carbonyl group towards nucleophilic attack.[5]
-
Nucleophilic Attack by Hydrazoic Acid: The activated carbonyl is attacked by hydrazoic acid to form a protonated azidohydrin intermediate.
-
Dehydration and Rearrangement: The azidohydrin intermediate is then protonated on the hydroxyl group, which is subsequently eliminated as water to form a diazoiminium ion. This is followed by the key rearrangement step, where one of the alkyl groups attached to the former carbonyl carbon migrates to the electron-deficient nitrogen with the concomitant loss of dinitrogen gas (N₂).[6]
-
Formation of the Lactam: The resulting nitrilium ion is then attacked by water, and after deprotonation, the final lactam product is formed.
Conclusion and Future Perspectives
The synthetic route detailed herein provides a reliable and scalable method for the preparation of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. The use of well-established reactions ensures high yields and purity of the final product. This key intermediate serves as a versatile platform for the development of novel therapeutics targeting a range of diseases. Further derivatization of the lactam nitrogen or subsequent reduction to the corresponding diamine opens up a vast chemical space for exploration by medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the synthesis of this important scaffold and accelerate the discovery of new and improved medicines.
References
- Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(2R,6S)-1-(5-Fluoro-2-methyl-pyrimidin-4-yl)-6-methyl-2-(4-methyl-phenyl)-piperidin-3-yl]-acetic acid (MK-6096) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332.
- Roecker, A. J., et al. (2016). Discovery of a Potent and Orally Bioavailable Dual Orexin Receptor Antagonist with Favorable Sleep-Promoting Properties. ACS Medicinal Chemistry Letters, 7(8), 743–748.
- Michaels, R. J., & Zaugg, H. E. (1960). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 25(4), 637–637.
- Ivachtchenko, A. V., et al. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Chemistry of Heterocyclic Compounds, 53(4), 468–473.
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. Retrieved from [Link]
- Cox, J. M., et al. (2019). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 84(18), 11936–11945.
- WO2018045956A1 - Benzimidazole compound kinase inhibitor, preparation method therefor and application thereof - Google Patents. (n.d.).
- WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6 - Google Patents. (n.d.).
-
Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat - PubMed. (2010). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schmidt Reaction [organic-chemistry.org]
- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 6. Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation | Pharmaguideline [pharmaguideline.com]
Application Note: Comprehensive NMR Characterization of tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Abstract: This application note provides a detailed guide for the complete structural elucidation of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, a novel bicyclic diamine derivative. Such scaffolds are of significant interest in medicinal chemistry and drug development as constrained diamines are key components in a variety of biologically active molecules. Unambiguous characterization is critical for quality control and for understanding structure-activity relationships. This document outlines a systematic approach using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental data for this specific molecule is not widely published, this guide synthesizes established NMR principles and data from analogous structures to present a robust protocol for its characterization.
Introduction and Structural Overview
The target molecule, tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS 1312456-05-5), possesses a rigid bicyclic core containing a lactam moiety and a Boc-protected amine. This unique architecture presents an interesting challenge for NMR analysis due to the fixed, non-planar arrangement of the rings, which influences proton and carbon chemical environments in predictable yet complex ways. The constrained nature of the bicyclo[4.2.1]nonane system results in distinct diastereotopic protons and a wide dispersion of chemical shifts, making multi-dimensional NMR techniques essential for complete assignment.
The structure with systematic numbering for NMR assignment is shown below:
Caption: Structure of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate.
Predicted NMR Data Based on Analogous Structures
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on typical values for N-Boc protected amines, bicyclic lactams, and general principles of NMR spectroscopy.[1][2][3] The rigid bicyclic system is expected to result in complex splitting patterns due to fixed dihedral angles between vicinal protons.[4]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-1, H-6 | 3.8 – 4.5 | m | - | Bridgehead protons adjacent to Boc-protected nitrogen. Deshielded by nitrogen. |
| H-2, H-5 | 2.5 – 3.5 | m | - | Diastereotopic methylene protons adjacent to the lactam nitrogen and carbonyl. |
| H-7, H-8 | 1.8 – 2.4 | m | - | Methylene protons of the ethylene bridge. Less deshielded. |
| NH (N3-H) | 6.0 - 7.5 | br s | - | Amide proton, chemical shift can be concentration and solvent dependent.[5] |
| t-Bu (9H) | 1.4 – 1.6 | s | - | Nine equivalent protons of the tert-butyl group.[3] |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C4 (C=O, lactam) | 170 – 175 | Carbonyl carbon of the lactam.[6] |
| Boc (C=O) | 154 – 156 | Carbonyl carbon of the Boc protecting group.[7] |
| Boc (C(CH₃)₃) | 79 – 81 | Quaternary carbon of the Boc group.[7] |
| C1, C6 | 55 – 65 | Bridgehead carbons adjacent to nitrogen. |
| C2, C5 | 40 – 50 | Carbons alpha to the lactam nitrogen and carbonyl. |
| C7, C8 | 25 – 35 | Carbons of the ethylene bridge. |
| Boc (CH₃) | 28 – 29 | Methyl carbons of the Boc group.[3] |
Experimental Protocols
Sample Preparation
A high-quality NMR sample is crucial for obtaining high-resolution spectra.[8]
-
Weighing: Accurately weigh 10-15 mg of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good starting choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other solvents like DMSO-d₆ can be used if solubility is an issue, but be aware that chemical shifts can be solvent-dependent.[9][10]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube to remove any particulate matter.
-
Referencing: Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm). Often, the residual solvent peak (CHCl₃ at δ 7.26 ppm) is sufficient for referencing the ¹H spectrum, and the CDCl₃ carbon signal (δ 77.16 ppm) for the ¹³C spectrum.[11]
NMR Data Acquisition
The following protocols are based on a standard 500 MHz NMR spectrometer.
Caption: Workflow for complete NMR structural elucidation.
Protocol 1: ¹H NMR Spectroscopy
-
Purpose: To determine the number of different proton environments and their splitting patterns.
-
Experiment: Standard proton experiment (zg30 pulse program on Bruker systems).
-
Key Parameters:
-
Spectral Width (SW): ~12 ppm
-
Acquisition Time (AQ): ~3-4 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 8-16 (adjust for signal-to-noise)
-
Protocol 2: ¹³C NMR Spectroscopy
-
Purpose: To determine the number of unique carbon environments.
-
Experiment: Proton-decoupled carbon experiment (zgpg30 pulse program).
-
Key Parameters:
-
Spectral Width (SW): ~220 ppm
-
Acquisition Time (AQ): ~1-2 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 1024 or more (¹³C is much less sensitive than ¹H).[12]
-
Protocol 3: ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[13]
-
Experiment: Standard COSY experiment (cosygpqf pulse program).
-
Key Parameters:
-
Acquire a high-resolution ¹H spectrum first to set the spectral width.
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 2-4 per increment
-
Protocol 4: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[14][15]
-
Experiment: Phase-sensitive HSQC with multiplicity editing (hsqcedetgpsisp2.3 pulse program). This can distinguish CH/CH₃ (positive signals) from CH₂ (negative signals).
-
Key Parameters:
-
¹H Spectral Width: Set based on the ¹H spectrum.
-
¹³C Spectral Width: Set based on the ¹³C spectrum (~180 ppm is often sufficient for non-carbonyl carbons).
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 4-8 per increment
-
Protocol 5: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.[14][16]
-
Experiment: Standard HMBC experiment (hmbcgplpndqf pulse program).
-
Key Parameters:
-
¹H Spectral Width: Set based on the ¹H spectrum.
-
¹³C Spectral Width: Set to include carbonyl carbons (~220 ppm).
-
Long-range coupling delay (D6): Optimized for an average J-coupling of 8 Hz.
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16 per increment
-
Data Interpretation: A Step-by-Step Guide
The logical process of piecing together the structure from the acquired spectra is paramount.[17]
Caption: Logical workflow for interpreting the NMR data.
-
Initial Assessment (1D Spectra): Confirm the presence of the key functional groups. The ¹H NMR should show the characteristic 9H singlet for the tert-butyl group and a broad singlet for the amide proton. The ¹³C NMR will confirm the presence of the two distinct carbonyl carbons (lactam and Boc) and the quaternary carbon of the Boc group.
-
Direct C-H Bonds (HSQC): Use the HSQC spectrum to create a definitive list of all protonated carbons and their attached protons. This is the foundation for further analysis. For example, the signals in the 3.8-4.5 ppm region of the ¹H spectrum should correlate to carbons in the 55-65 ppm region of the ¹³C spectrum, confirming them as the bridgehead CH groups (C1 and C6).
-
Proton Networks (COSY): Trace the connectivity between adjacent protons. A cross-peak between two proton signals in the COSY spectrum indicates they are spin-coupled. This will allow you to map out the proton framework of the bicyclic system. For instance, the bridgehead protons (H-1, H-6) should show correlations to the methylene protons at C2, C5, C7, and C8.
-
Connecting the Pieces (HMBC): The HMBC spectrum is crucial for establishing long-range connectivity and confirming the overall carbon skeleton. Key expected correlations include:
-
The 9H t-Bu singlet to the Boc quaternary carbon (~80 ppm) and the Boc carbonyl carbon (~155 ppm).
-
Protons on C2 and C5 to the lactam carbonyl carbon (C4).
-
Bridgehead protons (H-1, H-6) to carbons across the bridge, confirming the bicyclo[4.2.1]nonane framework.
-
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate can be achieved. This application note provides a robust framework, from sample preparation to final data interpretation, enabling researchers to confidently characterize this and other complex bicyclic molecules. The combination of COSY, HSQC, and HMBC experiments provides a self-validating system for structural elucidation, ensuring high confidence in the final assignment.
References
- Abraham, R. J., & Mobli, M. (2008).
- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL: [Link]
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
Dalhousie University NMR Facility. (n.d.). NMR Experiment SOPs. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. URL: [Link]
-
University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]
- Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry (6th ed.). Pearson.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 15-37. URL: [Link]
- Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook (4th ed.). Springer.
-
JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(9), 546-554. URL: [Link]
-
Dzhemilev, U. M., et al. (2021). Synthesis of New Functionally Substituted Bicyclo[4.2.1]nona-2,4,7-trienes by Co(I)-Catalyzed [6π + 2π] Cycloaddition of 1-Benzoylcycloheptatriene. Molecules, 26(22), 6885. URL: [Link]
-
Hadden, D. T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. URL: [Link]
-
IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Journal of Organic Chemistry. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. URL: [Link]
-
Journal of Chemical Education. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. URL: [Link]
-
Chemical Science. (2021). A framework for automated structure elucidation from routine NMR spectra. URL: [Link]
-
ResearchGate. (2014). Structural determination of ε-lactams by 1H and 13C NMR. URL: [Link]
-
ResearchGate. (2022). 1H NMR chemical shifts of ε-lactams (ppm). URL: [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Journal of Organic Chemistry. (1993). Bromination of exo-Tricyclo[3.2.2.02,4]non-6-ene. URL: [Link]
-
ResearchGate. (2022). 1H-NMR spectrum of N-Boc glutamic acid. URL: [Link]
-
Emory University. (2013). NMR Experiment Procedure. Retrieved from [Link]
-
University of Wisconsin-Madison. (2017). Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (2025). Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. URL: [Link]
-
PubMed Central. (2010). SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS. URL: [Link]
-
Arkivoc. (2007). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. URL: [Link]
-
Dovepress. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. URL: [Link]
-
ResearchGate. (2025). Structural determination of ε-lactams by 1 H and 13 C NMR. URL: [Link]
-
NIH. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. URL: [Link]
-
University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
Advances in Polymer Science. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. URL: [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Synthesis of New Functionally Substituted Bicyclo[4.2.1]nona-2,4,7-trienes by Co(I)-Catalyzed [6π + 2π] Cycloaddition of 1-Benzoylcycloheptatriene | MDPI [mdpi.com]
Application Notes and Protocols: Strategic Derivatization of the Ketone in Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Introduction
The tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate scaffold is a valuable building block in medicinal chemistry and drug development. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functionalities, making it an attractive template for the design of novel therapeutic agents. The ketone at the C4 position is a key handle for introducing molecular diversity through a variety of derivatization strategies. This guide provides an in-depth exploration of several key derivatization reactions of this ketone, offering detailed protocols and mechanistic insights to aid researchers in the synthesis of novel analogues. We will delve into the nuances of reductive amination, olefination, nucleophilic additions, and the formation of classical ketone derivatives, with a special focus on the stereochemical implications inherent to this constrained bicyclic system.
Understanding the Substrate: Structural and Electronic Considerations
The reactivity of the ketone in tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is influenced by several factors:
-
Steric Hindrance: The bicyclic framework imposes significant steric constraints around the carbonyl group. Nucleophilic attack is generally favored from the less hindered exo face.
-
Electronic Effects: The presence of two nitrogen atoms within the bicyclic system can influence the electrophilicity of the carbonyl carbon. The Boc-protecting group on N9 withdraws electron density, which can modulate the reactivity of the ketone.
-
Conformational Rigidity: The rigid conformation of the bicyclo[4.2.1]nonane system limits the conformational flexibility, leading to potentially high stereoselectivity in addition reactions.
Derivatization Strategies and Protocols
This section details several robust methods for the derivatization of the C4-ketone. The provided protocols are starting points and may require optimization based on the specific nucleophile or reagent employed.
Reductive Amination: Introducing Amine Diversity
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from ketones.[1] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
Mechanistic Rationale: The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step in iminium ion formation. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is selective for the iminium ion over the ketone starting material and is tolerant of a wide range of functional groups.[2]
Experimental Protocol: General Procedure for Reductive Amination
| Step | Procedure | Notes |
| 1 | To a solution of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) is added the primary or secondary amine (1.1-1.5 eq.). | The choice of solvent is crucial; it should be non-protic and capable of dissolving all reactants. |
| 2 | Acetic acid (0.1-0.2 eq.) can be added to catalyze iminium ion formation, particularly with less nucleophilic amines. | The reaction mixture is typically stirred at room temperature for 1-2 hours to allow for iminium ion formation. |
| 3 | Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) is added portion-wise to the reaction mixture. | The addition should be done carefully to control any potential exotherm. |
| 4 | The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS. | |
| 5 | Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. | This neutralizes the acetic acid and any remaining reducing agent. |
| 6 | The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. | |
| 7 | The crude product is purified by column chromatography on silica gel to afford the desired amine derivative. | A gradient elution system (e.g., ethyl acetate in hexanes or methanol in DCM) is typically employed. |
Stereochemical Consideration: Nucleophilic attack of the amine and subsequent reduction are expected to occur from the less sterically hindered exo face of the bicyclic system, leading predominantly to the endo-amino product.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and purity. The protocols and recommendations provided herein are based on established chemical principles and analogous syntheses of related bicyclic compounds.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate involves a multi-step process starting from commercially available N-Boc-nortropinone. This pathway includes oxime formation, a subsequent Beckmann rearrangement to form the lactam, and a final reduction of the lactam to the desired product.
Caption: Proposed synthetic route for Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Step 1: Oxime Formation from N-Boc-nortropinone
Q1: The formation of N-Boc-nortropinone oxime is slow or incomplete. How can I improve the conversion?
A1:
-
pH Adjustment: The reaction of a ketone with hydroxylamine is pH-dependent. The optimal pH is typically between 4 and 5 to ensure sufficient concentration of the free amine form of hydroxylamine for nucleophilic attack on the carbonyl. If the reaction is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated by protonation. We recommend using a buffered system, such as sodium acetate in acetic acid, or careful addition of a base like pyridine or sodium carbonate to a solution of hydroxylamine hydrochloride.
-
Temperature and Reaction Time: While many oximation reactions proceed readily at room temperature, gentle heating (40-60 °C) can increase the reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid potential side reactions or degradation at elevated temperatures.
-
Reagent Equivalents: Ensure at least a slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride and a corresponding amount of base are used to drive the reaction to completion.
Q2: I am observing the formation of multiple spots on my TLC plate during the oximation reaction. What are these byproducts?
A2:
-
Syn/Anti Isomers: The primary "byproducts" are often the syn and anti isomers of the oxime.[1] These isomers may have slightly different Rf values on TLC. For the subsequent Beckmann rearrangement, the stereochemistry of the oxime is crucial as the group anti to the hydroxyl group will migrate.[2][3] In many cases, the isomers can be carried forward to the next step, as the rearrangement conditions may promote equilibration or one isomer may react preferentially.
-
Hydrolysis of the Boc Group: If the reaction conditions are too acidic for a prolonged period, partial hydrolysis of the tert-butoxycarbonyl (Boc) protecting group can occur. This will result in the formation of the unprotected nortropinone oxime. To mitigate this, maintain a mildly acidic to neutral pH and avoid extended reaction times.
Step 2: Beckmann Rearrangement of N-Boc-nortropinone oxime
Q3: The Beckmann rearrangement is giving a low yield of the desired lactam, Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate.
A3:
-
Choice of Rearrangement Conditions: The Beckmann rearrangement can be promoted by a variety of acidic reagents.[1][2] Common choices include:
-
Tosyl chloride (TsCl) in pyridine: This is a classic and often effective method. Pyridine acts as both the base and the solvent.
-
Polyphosphoric acid (PPA): A strong acid that can be effective but may require higher temperatures, which could lead to decomposition.
-
Eaton's Reagent (P2O5 in MeSO3H): A powerful dehydrating acid mixture that can promote the rearrangement under milder conditions than PPA.
-
Cyanuric chloride with a base: This has been reported as a mild and efficient system for the Beckmann rearrangement. The choice of reagent can significantly impact the yield, so screening a few options is recommended.
-
-
Stereochemistry of the Oxime: As mentioned, the group anti to the hydroxyl group migrates. If the desired migration of the C1-C2 bond of the nortropinone system is not occurring, it may be because the syn isomer of the oxime is the major isomer and is unreactive under the chosen conditions. It may be necessary to separate the oxime isomers or find conditions that promote their interconversion prior to rearrangement.
-
Side Reactions: A common side reaction is the formation of a nitrile via fragmentation of the oxime, especially if the migrating group can form a stable carbocation. Given the bicyclic nature of the substrate, this is less likely but still a possibility. Careful control of the reaction temperature is crucial to minimize fragmentation.
Q4: I am having difficulty purifying the final lactam product.
A4:
-
Chromatography: The product is a polar molecule, and column chromatography on silica gel is the most common purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase), is often effective. The use of a small amount of triethylamine (0.1-1%) in the eluent can help to reduce tailing of the amine on the silica gel.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method. Screening various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether, methanol/water) is recommended to find suitable conditions for crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the overall synthesis?
A1: While a specific yield for this exact compound is not widely reported, for multi-step syntheses involving similar bicyclic systems, an overall yield in the range of 30-50% would be considered good. Each step should be optimized individually to maximize the final output.
Q2: Is the Boc protecting group stable throughout the reaction sequence?
A2: The Boc group is generally stable to the basic or mildly acidic conditions of oximation and the conditions of the Beckmann rearrangement using reagents like TsCl/pyridine. However, strong acids like concentrated sulfuric acid or PPA at elevated temperatures can cause deprotection.[4] If deprotection is observed, milder rearrangement conditions should be explored.
Q3: Are there alternative synthetic routes to the 3,9-diazabicyclo[4.2.1]nonane core?
A3: Yes, other strategies have been reported for the synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold. One notable method involves a three-component [3+2] cycloaddition followed by reduction and lactamization.[5] Another approach utilizes a Schmidt rearrangement of a bicyclic ketone.[6] The choice of route will depend on the availability of starting materials and the desired substitution pattern on the bicyclic core.
Q4: How can I confirm the structure of my final product?
A4: A combination of analytical techniques should be used for structural confirmation:
-
NMR Spectroscopy (1H and 13C): This will provide detailed information about the connectivity of atoms and the overall structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbonyl (C=O) stretch of the lactam and the carbamate.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-nortropinone oxime
-
To a solution of N-Boc-nortropinone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Protocol 2: Beckmann Rearrangement to Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
-
Dissolve the crude N-Boc-nortropinone oxime (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous copper sulfate solution (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Step | Key Reagents | Typical Solvents | Temperature | Expected Outcome |
| Oxime Formation | N-Boc-nortropinone, Hydroxylamine HCl, Pyridine | Ethanol | Room Temp. | N-Boc-nortropinone oxime |
| Beckmann Rearrangement | N-Boc-nortropinone oxime, TsCl, Pyridine | Pyridine | 0 °C to Room Temp. | Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate |
Logical Relationships in Troubleshooting
Caption: Troubleshooting decision tree for the synthesis of the target compound.
References
- Mandal, S. B., Giri, V. S., Sabeena, M. S., & Pakrashi, S. C. (1987). Reduction of lactams and thiolactams by sodium borohydride. Application in the synthesis of some alkaloids. The Journal of Organic Chemistry, 52(16), 3556–3560.
- Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. (2014).
-
Beckmann Rearrangement. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Three-component [3+2] cycloaddition followed by reduction and lactamization has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. (2018). Tetrahedron Letters, 59(32), 3095-3098.
- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2005). Doctoral Thesis, Stockholm University.
-
Beckmann Rearrangement. (2020, March 20). Master Organic Chemistry. Retrieved from [Link]
- Synthesis of bicyclic lactams using novel Schmidt reactions. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3672-3680.
-
tert-Butyl 3,9-diazabicyclo(4.2.1)nonane-3-carboxylate. PubChem. Retrieved from [Link]
- Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. (2012). The Journal of Organic Chemistry, 77(17), 7548-7555.
- Synthesis of β-Amino Alcohols by Visible-Light-Assisted Intramolecular Copper-Catalyzed C–H Amination. (2020). Journal of the American Chemical Society, 142(36), 15269–15275.
- Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. (2022).
-
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. J&K Scientific. Retrieved from [Link]
-
Beckmann Rearrangement. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). (1999). Tetrahedron Letters, 40(19), 3673-3676.
- Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. (2022).
- Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. (2024). The Journal of Organic Chemistry.
-
Beckmann Rearrangement. (2020, March 20). YouTube. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]
- Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives. (2011). Synthesis, 2011(12), 1939-1944.
- N-Substituted derivatives of nortropinone and norgranatanone successfully applied in aldol reaction in the presence of water. (2015). Tetrahedron, 71(38), 6835-6844.
- Synthesis and biological evaluation of bicyclic and tricyclic substituted nortropane derivatives: discovery of a novel selective alpha1D-adrenergic receptor ligand. (2004). Journal of Medicinal Chemistry, 47(10), 2650-2662.
-
Birch Reduction of Aromatic Rings. (2023, October 26). Master Organic Chemistry. Retrieved from [Link]
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Chemical Biology, 4(10), 827-869.
- Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors. (2021). U.S.
-
Boc-Protected Amino Groups. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. (2002). The Journal of Organic Chemistry, 67(19), 6582–6590.
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Chemical Technology: An Indian Journal, 10(4), 132-135.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors - Google Patents [patents.google.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalytic Hydrogenation for Benzyl Deprotection in Bicyclic Systems
Welcome to the Technical Support Center for Catalytic Hydrogenation. As Senior Application Scientists, we have compiled this guide to address the specific and often complex challenges encountered during the hydrogenolytic cleavage of benzyl (Bn) protecting groups, particularly within sterically hindered bicyclic frameworks. This resource combines fundamental principles with field-proven troubleshooting strategies to enhance the efficiency, selectivity, and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: My benzyl deprotection is sluggish or has stalled completely. What are the most common initial troubleshooting steps?
A1: A stalled reaction is a frequent issue, often pointing to problems with the catalyst's activity or the reaction conditions. Here is the initial diagnostic workflow:
-
Verify Catalyst Activity: The most common culprit is an old or inactive catalyst.[1] Palladium on carbon (Pd/C) catalysts can degrade over time. Always try running the reaction with a fresh batch of catalyst from a reputable supplier.[1] The quality and physicochemical properties of commercial Pd/C can vary significantly, impacting reaction times and yields.[2]
-
Increase Hydrogen Availability: Ensure efficient mass transfer of hydrogen gas. This involves vigorous stirring to maximize the surface area of the reaction mixture and ensuring the reaction vessel is properly flushed and maintained under a positive pressure of hydrogen (a balloon is common for atmospheric pressure reactions).[1]
-
Consider an Acidic Additive: For deprotection of benzyl ethers or N-benzyl amines, adding a mild acid like acetic acid can significantly accelerate the reaction.[1] Protonation of the heteroatom (oxygen or nitrogen) facilitates the hydrogenolysis.[1]
-
Switch to a More Active Catalyst: If standard 10% Pd/C is ineffective, consider using Pearlman's catalyst (Palladium Hydroxide, Pd(OH)2/C). It is generally considered more active and can be effective where Pd/C fails.[1]
Q2: I'm observing incomplete deprotection, with significant amounts of starting material remaining even after extended reaction times. What factors specific to bicyclic systems could be at play?
A2: Incomplete conversion in rigid, bicyclic systems often stems from steric hindrance around the benzylic C-O or C-N bond, which impedes access to the catalyst's active sites.
-
Steric Hindrance: The three-dimensional structure of a bicyclic molecule can shield the benzyl group, making it difficult for the substrate to adsorb onto the surface of the heterogeneous catalyst.
-
Catalyst Choice: For sterically demanding substrates, a catalyst with a different morphology or support might be beneficial. While Pd/C is a standard choice, exploring different carbon supports or other catalysts like Raney Nickel (though it has different chemoselectivity) could be an option.
-
Solvent Selection: The solvent must fully dissolve the substrate. A solvent system that enhances the solubility of a lipophilic substrate while being compatible with the catalyst is crucial. Mixtures like THF/MeOH or EtOAc/AcOH are common. For molecules with poor solubility, DMF can be used, but it can also inhibit some catalysts.
Q3: My reaction is producing a side product where the aromatic ring of the benzyl group is being reduced to a cyclohexyl ring. How can I prevent this over-reduction?
A3: The saturation of the aromatic ring is a known side reaction in palladium-catalyzed hydrogenolysis, converting the desired benzyl ether cleavage into a competing hydrogenation of the arene.[3] This is particularly problematic with highly active catalysts or under harsh conditions.
To suppress this, a catalyst "tuning" or pre-treatment strategy can be employed. This involves briefly exposing the catalyst to a specific environment to modulate its selectivity towards hydrogenolysis over hydrogenation.[3] A pre-treatment with an aqueous DMF mixture containing a small amount of acid has been shown to be effective.[3] This method creates a more selective catalyst that minimizes unwanted arene saturation.[3]
| Parameter | Standard Condition | Issue | Optimized Condition | Rationale |
| Catalyst | 10% Pd/C | Arene Saturation | Pre-treated 10% Pd/C[3] | "Tuning" the catalyst surface to favor hydrogenolysis over hydrogenation. |
| Solvent | MeOH, EtOH | Low Substrate Solubility | THF/tBuOH/aq. buffer[3] | Improves solubility of complex, lipophilic molecules. |
| Pressure | High Pressure (>1 atm) | Increased Saturation | Atmospheric Pressure (H2 balloon) | Lower hydrogen concentration can reduce the rate of arene hydrogenation. |
Q4: I suspect my catalyst is being poisoned. What are the common culprits, and how can I mitigate this issue?
A4: Catalyst poisoning is a major cause of reaction failure, where impurities or even the product itself bind strongly to the palladium surface, blocking active sites.[1]
-
Sulfur Compounds: Even trace amounts of sulfur (e.g., from thiols, thioethers, or residual reagents like dithianes) are potent poisons for palladium catalysts.[4][5] Rigorous purification of the starting material is essential. If sulfur is part of the molecule's core (e.g., methionine or cysteine residues), using a large excess of catalyst or alternative deprotection methods may be necessary.[4] Using liquid ammonia as a solvent has been reported to circumvent sulfur poisoning in some cases.[4]
-
Amines: Both the substrate and the deprotected amine product can coordinate to the palladium surface, leading to a gradual decrease in catalytic activity.[6] This is why N-debenzylation can be slower than O-debenzylation. The addition of an acid (like HCl or AcOH) converts the amine to its ammonium salt, which has a lower affinity for the catalyst surface, thereby preventing self-poisoning.[6] The use of a solid acid co-catalyst, like niobic acid-on-carbon, has also been shown to facilitate the reaction without requiring a final neutralization step.[6]
Caption: Catalyst poisoning pathway.
Troubleshooting Guide: A Deeper Dive
This section provides structured solutions to more complex or persistent issues encountered during benzyl deprotection in bicyclic systems.
Problem 1: Reaction fails to initiate or proceeds very slowly despite using a fresh catalyst.
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Inherent Substrate Resistance | Review the 3D model of your bicyclic system. Is the benzyl group in a sterically congested pocket (e.g., neopentyl-like environment)? | 1. Increase Temperature: Gently heat the reaction (e.g., to 40-60 °C).[1] 2. Increase Pressure: Use a high-pressure hydrogenation apparatus (e.g., Parr shaker) to increase H₂ concentration.[1][7] 3. Switch to Transfer Hydrogenation: Use a hydrogen donor like formic acid, ammonium formate, or 1,4-cyclohexadiene with Pd/C.[8] This can sometimes overcome mass transfer limitations of H₂ gas. | Increasing kinetic energy and hydrogen concentration can overcome the activation barrier for sterically hindered substrates. Transfer hydrogenation provides an alternative, often milder, source of hydrogen directly in the solution phase. |
| Presence of Other Reducible Groups | Analyze the substrate for functional groups that can be reduced under hydrogenation conditions (alkenes, alkynes, nitro groups, aromatic halogens). | 1. Chemoselectivity Study: Screen different catalysts. For example, Pd/C is known to be aggressive towards aromatic halogens.[9] A catalyst with different selectivity or the use of catalyst poisons/modifiers might be necessary. 2. Alternative Deprotection: If chemoselectivity cannot be achieved, consider non-hydrogenolytic methods like oxidative cleavage (e.g., with DDQ for p-methoxybenzyl ethers) or acidic cleavage (e.g., BCl₃), provided the rest of the molecule is stable.[8] | Different functional groups have different reduction potentials. The choice of catalyst and conditions can be tuned to selectively cleave the benzyl group while preserving other sensitive functionalities.[9] |
Problem 2: The reaction works, but is not reproducible from batch to batch.
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Catalyst Variability | Are you using the same lot number of catalyst for each reaction? Have you noticed differences between suppliers? | 1. Standardize Catalyst Source: Identify and stick to a specific catalyst from a single supplier and lot that has been shown to work well.[3] 2. Characterize the Catalyst: For process development, analyzing catalyst properties like palladium particle size and distribution can predict efficiency.[2] Smaller, homogeneously distributed particles are often more effective.[2] | Commercial Pd/C catalysts are not standardized and can have significant variability in particle size, distribution on the support, and oxidation state, all of which dramatically affect performance.[2][10] |
| Inconsistent Starting Material Purity | Run high-sensitivity analysis (e.g., LC-MS, NMR with a clean standard) on different batches of your starting material. | Implement Rigorous Purification: Ensure the final purification step before hydrogenation is robust and consistently removes trace impurities, especially those containing potential catalyst poisons. | Minor, undetected impurities from previous synthetic steps can accumulate and poison the catalyst, leading to inconsistent reaction outcomes. |
graph TroubleshootingWorkflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];Start [label="Reaction Stalled / Incomplete", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Use Fresh Catalyst?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Optimize Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPoisoning [label="Suspect Poisoning?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSterics [label="Steric Hindrance?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
NewCatalyst [label="Try Fresh Pd/C\nor Pearlman's Cat.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTHP [label="Increase Temp/Pressure\nor Switch to Transfer H₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Rigorously Purify SM\nAdd Acid (for amines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alternative [label="Consider Alternative\nDeprotection Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckCatalyst; CheckCatalyst -> NewCatalyst [label="Yes"]; NewCatalyst -> CheckConditions; CheckCatalyst -> CheckConditions [label="No"]; CheckConditions -> IncreaseTHP [label="Yes"]; IncreaseTHP -> CheckPoisoning; CheckConditions -> CheckPoisoning [label="No"]; CheckPoisoning -> Purify [label="Yes"]; Purify -> CheckSterics; CheckPoisoning -> CheckSterics [label="No"]; CheckSterics -> Alternative [label="Yes"]; CheckSterics -> Success [label="No"]; Alternative -> Success;
}
Caption: Troubleshooting workflow for benzyl deprotection.
Experimental Protocols
Protocol 1: Standard Hydrogenolysis of a Benzyl Ether
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the benzyl-protected substrate (1.0 eq).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (typically 10-20% by weight of the substrate).
-
Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to dissolve the substrate completely (concentration typically 0.05-0.1 M).
-
Atmosphere Exchange: Seal the flask with a septum. Purge the flask by evacuating and backfilling with nitrogen gas (3 cycles). Then, evacuate and backfill with hydrogen gas (3 cycles). Finally, leave the flask connected to a balloon of hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. The Celite pad should be kept wet to prevent the pyrophoric catalyst from igniting in air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified by standard methods (e.g., chromatography, crystallization).
Protocol 2: Catalyst Pre-treatment to Prevent Arene Saturation[3]
-
Catalyst Suspension: In a separate flask, suspend the 10% Pd/C catalyst in a mixture of DMF and water.
-
Acidification: Add a catalytic amount of concentrated HCl.
-
Pre-treatment: Stir the suspension under a hydrogen atmosphere for 30-60 minutes.
-
Isolation of Pre-treated Catalyst: Carefully filter the catalyst, wash with the reaction solvent to be used, and use the moist, pre-treated catalyst immediately in the standard hydrogenolysis protocol. Do not allow the catalyst to dry.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Makinoshima, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Crawford, C., & Oscarson, S. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Yang, S. S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. North American Catalysis Society. [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
-
Various Authors. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. ResearchGate. [Link]
-
Sikora, M., et al. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl group from β-lactam nitrogen. ResearchGate. [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Atlanchim Pharma. [Link]
-
Various Authors. (2023, August 6). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. [Link]
-
Crawford, C., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. [Link]
Sources
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. nacatsoc.org [nacatsoc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Epimerization During Boc Deprotection of Bicyclic Amines
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering stereochemical challenges during the N-Boc deprotection of bicyclic amines. As Senior Application Scientists, we understand that maintaining the stereointegrity of chiral centers is paramount. This resource provides in-depth, mechanistically-grounded answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles behind epimerization during Boc deprotection. Understanding the "why" is the first step to developing a robust, stereoretentive protocol.
Q1: What is epimerization and why is it a problem during the Boc deprotection of my bicyclic amine?
Answer: Epimerization is the change in configuration at one of several stereogenic centers in a molecule. In the context of your bicyclic amine, it means the chiral center adjacent (alpha) to the nitrogen atom inverts, leading to a mixture of diastereomers. This is a significant issue in pharmaceutical development, as different epimers can have drastically different pharmacological activities and toxicological profiles.[1][2]
The root cause of epimerization during acidic Boc deprotection is the formation of a transient, planar intermediate. The acidic conditions required to remove the Boc group can facilitate the temporary removal of the proton from the alpha-carbon, leading to a loss of stereochemical information.[3]
Q2: Can you illustrate the mechanism of acid-catalyzed epimerization?
Answer: Certainly. The standard acid-catalyzed Boc deprotection proceeds through the formation of a carbocation intermediate.[4][5] In the case of bicyclic amines with a stereocenter alpha to the nitrogen, this process can create a vulnerable achiral intermediate, such as an iminium ion, which can be attacked from either face, leading to a mixture of epimers.
Here is a diagram illustrating the general mechanism:
Mechanism of Acid-Induced Epimerization.
The key step is the formation of the planar iminium ion (D). Because it is flat, the subsequent protonation or trapping by a nucleophile can occur from either side with similar probability, resulting in a loss of stereochemical control.
Q3: What is the difference between kinetic and thermodynamic control in this context?
Answer: This is a crucial concept. The product distribution can be governed by two different regimes:
-
Kinetic Control: The major product is the one that is formed fastest (i.e., has the lowest activation energy). These reactions are typically irreversible and are favored at lower temperatures and shorter reaction times.[6][7][8]
-
Thermodynamic Control: The major product is the most stable one. These reactions are reversible, allowing an equilibrium to be established. They are favored by higher temperatures and longer reaction times, which provide the energy needed to overcome the activation barriers of both forward and reverse reactions.[6][7][9]
In the case of bicyclic amines, one epimer is usually more thermodynamically stable than the other due to steric considerations. If your deprotection conditions are harsh enough to allow for reversibility (e.g., prolonged heating in strong acid), you may inadvertently be driving the reaction towards the more stable, but potentially undesired, epimer.
Part 2: Troubleshooting Guide - Practical Solutions
This section provides direct answers and protocols for specific experimental problems.
Q4: I'm observing significant epimerization using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). What are my immediate troubleshooting steps?
Answer: TFA is a very strong acid and is well-known to cause epimerization.[5][10] Your first step should be to move to milder conditions.
Immediate Action Plan:
-
Lower the Temperature: Perform the deprotection at 0 °C or even -20 °C. This favors kinetic control and can significantly reduce the rate of epimerization.[7]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Unnecessary exposure to strong acid is detrimental.
-
Use a Scavenger: The tert-butyl cation generated during deprotection is a reactive electrophile that can cause side reactions.[11][12][13] While not directly preventing epimerization, scavengers like triethylsilane (TES) or thioanisole can improve the overall cleanliness of the reaction, simplifying analysis.
If these simple modifications are insufficient, a change in reagent is necessary.
Q5: What are the best acidic alternatives to TFA for minimizing epimerization?
Answer: Switching to a weaker Brønsted acid is a standard and effective strategy. The goal is to use an acid strong enough to cleave the Boc group but not so strong that it promotes the formation of the planar iminium intermediate to the same extent.
| Reagent System | Typical Conditions | Key Advantages & Considerations |
| 4M HCl in 1,4-Dioxane | 0 °C to RT, 30 min - 4 hr[4][14][15] | Industry Standard: Generally considered milder than TFA. The product often precipitates as the HCl salt, simplifying isolation. Ensure the reagent is anhydrous.[16][17] |
| Acetyl Chloride in Methanol | In situ generation of HCl. 0 °C to RT. | A convenient way to generate anhydrous HCl. The stoichiometry can be precisely controlled. |
| Aqueous Phosphoric Acid | RT, high yielding. | An environmentally benign and mild option that is selective for Boc groups over many other protecting groups.[11] |
| p-Toluenesulfonic acid (pTSA) | THF/DCM, RT, often very fast (minutes).[18] | A solid, easy-to-handle acid catalyst that can be very effective under mild conditions. |
Workflow: Switching from TFA to a Milder Acid
Decision workflow for alternative acidic methods.
Q6: My bicyclic amine is extremely acid-sensitive. Are there any non-acidic or neutral deprotection methods?
Answer: Yes, several methods avoid Brønsted acids altogether. These are particularly useful when other acid-labile functional groups are present in the molecule or when epimerization is severe even with mild acids.
1. Trimethylsilyl Iodide (TMSI): This is an excellent choice for a mild, non-hydrolytic deprotection.[10][19] The reaction proceeds under neutral conditions and is often highly stereoretentive.[18]
-
Mechanism: TMSI coordinates to the carbonyl oxygen, followed by nucleophilic attack of the iodide on the tert-butyl group.
-
Protocol:
-
Dissolve the Boc-protected amine in anhydrous acetonitrile or chloroform (1.0 eq).
-
Add TMSI (1.2-1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Stir the reaction for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure and purify the resulting amine.[20]
-
2. Lewis Acids: Lewis acids can also effect Boc deprotection by coordinating to the carbonyl oxygen, mirroring the protonation step of the Brønsted acid mechanism.[21] Care must be taken, as many Lewis acids can hydrolyze in the presence of adventitious water to form strong Brønsted acids.[21]
-
Examples: Zinc Bromide (ZnBr₂), Aluminum Chloride (AlCl₃), Cerium(III) Chloride (CeCl₃).[11][21]
-
Consideration: These are often used in stoichiometric amounts and may require screening to find the optimal reagent and conditions for a specific substrate.
3. Thermal Deprotection: In some cases, simply heating the compound can cleave the Boc group, although this is often substrate-dependent and may not be suitable for thermally sensitive molecules.[10][22] Conditions can range from heating in a high-boiling solvent like diphenyl ether to heating neat at high temperatures.[22]
Part 3: Protocols and Data
Protocol 1: General Procedure for Boc Deprotection with 4M HCl in Dioxane
This protocol is a robust starting point for minimizing epimerization compared to TFA.
-
Preparation: To a round-bottom flask containing the Boc-protected bicyclic amine (1.0 mmol), add a magnetic stir bar.
-
Reaction: Cool the flask to 0 °C in an ice-water bath. Add 4M HCl in 1,4-dioxane (5.0 mL, 20 mmol, 20 eq) dropwise.
-
Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by taking aliquots every 30 minutes and analyzing by LC-MS. The reaction is typically complete within 1-4 hours.[4]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). The product hydrochloride salt will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
Summary Table of Deprotection Methods
| Method | Reagent(s) | Solvent | Temp (°C) | Time | Epimerization Risk | Key Feature |
| Strong Acid | TFA (20-50%) | DCM | 0 to RT | < 1 hr | High | Fast and potent, but high risk to stereocenters. |
| Mild Acid | 4M HCl | 1,4-Dioxane | 0 to RT | 1-4 hr | Moderate | Good balance of reactivity and selectivity.[14][15] |
| Neutral/Lewis Acid | TMSI | MeCN / CHCl₃ | RT | 1-12 hr | Low | Excellent for highly acid-sensitive substrates.[20] |
| Lewis Acid | ZnBr₂ | DCM | RT | 2-24 hr | Low-Moderate | Can be selective but requires anhydrous conditions. |
| Thermal | None (neat) | Water / Diphenyl Ether | 100-185 °C | 15 min - 2 hr | Variable | Substrate-dependent; avoids reagents but can be harsh.[22] |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Henry, K. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Various Authors. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Retrieved from [Link]
-
Han, G., et al. (1997). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research. Available at: [Link]
-
da Silveira Pinto, L. S., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. Available at: [Link]
-
Pinto, L. S. da S., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). (A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal... ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Govender, T., et al. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of KwaZulu-Natal Research Space. Retrieved from [Link]
-
Mokhtar, M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]
-
Li, B., et al. (2015). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Organic Process Research & Development. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Pu, Y., et al. (2020). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. Available at: [Link]
-
Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Fields, G. B. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]
-
OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. Retrieved from [Link]
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 20. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Reduction of Bicyclic Lactams
Welcome to the technical support center for the diastereoselective reduction of bicyclic lactams. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My diastereoselective reduction of a bicyclic lactam is yielding a nearly 1:1 mixture of diastereomers. What are the most likely causes?
A1: Achieving low diastereoselectivity is a common issue. The primary factors to investigate are:
-
Insufficient Steric Hindrance: The directing group on your bicyclic lactam may not be bulky enough to effectively block one face of the carbonyl group from the reducing agent's approach.
-
Inappropriate Reducing Agent: The choice of hydride reagent is critical. Small, unhindered reagents like sodium borohydride (NaBH₄) often exhibit low selectivity.
-
Reaction Temperature: Higher temperatures can overcome the small energy difference between the transition states leading to the two diastereomers, resulting in a loss of selectivity.
-
Solvent Effects: The solvent can influence the effective size of the reducing agent and the conformation of the substrate.
Q2: How do I choose the right reducing agent for my bicyclic lactam?
A2: The selection of the reducing agent is arguably the most critical factor for controlling diastereoselectivity. The choice depends on the steric environment around the lactam carbonyl. A general principle is to match the steric bulk of the reagent to the steric demands of the substrate.
-
For high diastereoselectivity, bulky and sterically demanding hydride reagents are often preferred. These reagents will preferentially attack the less hindered face of the carbonyl. Examples include:
-
L-Selectride® (Lithium tri-sec-butylborohydride): This is a very bulky reagent and is often the first choice for achieving high diastereoselectivity in the reduction of cyclic ketones and lactams.[1][2] Its large size enhances its ability to discriminate between the two faces of the carbonyl.
-
K-Selectride® (Potassium tri-sec-butylborohydride): Similar to L-Selectride®, it offers high steric hindrance.
-
-
For moderate to low selectivity, less hindered reagents can be used, or may be the only option if the desired diastereomer is the one formed from attack on the more hindered face (a less common scenario that may require substrate modification). Examples include:
-
Sodium borohydride (NaBH₄): A mild and relatively small reducing agent.
-
Lithium aluminum hydride (LAH): A powerful and less sterically hindered reagent than the Selectrides.
-
Borane dimethyl sulfide complex (BH₃·DMS): Can sometimes provide different selectivity profiles.[3]
-
Q3: What are the best analytical techniques to determine the diastereomeric ratio (d.r.) of the resulting bicyclic amines?
A3: Accurate determination of the d.r. is crucial for optimizing your reaction. The most common methods are:
-
¹H NMR Spectroscopy: This is often the quickest method. The diastereomers will have slightly different chemical environments, leading to distinct signals for certain protons.[4][5] For example, protons adjacent to the newly formed stereocenter may show different chemical shifts or coupling constants. In some cases, chiral derivatizing agents, like Mosher's acid chloride, can be used to create diastereomeric esters or amides with more easily distinguishable NMR signals.[5]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying diastereomers.[6] Even without a chiral stationary phase, diastereomers can often be separated on a standard silica or C18 column.[7]
-
Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used to separate and quantify volatile diastereomeric products.[8]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity
You are observing a poor diastereomeric ratio (e.g., less than 80:20) in your reduction.
Root Cause Analysis and Solutions
-
Reducing Agent is Not Sterically Hindered Enough:
-
Explanation: The fundamental principle of diastereoselective reduction in bicyclic systems is steric approach control. The hydride attacks the carbonyl from the less sterically encumbered face.[3] If the reducing agent is too small, it may not effectively differentiate between the two faces.
-
Solution: Switch to a bulkier reducing agent. If you are using NaBH₄ or LAH, consider moving to L-Selectride® or K-Selectride®.[1][2]
-
-
Reaction Temperature is Too High:
-
Explanation: Diastereoselectivity is a result of a kinetic preference for one reaction pathway over another. These pathways have different activation energies. At higher temperatures, there is enough thermal energy to overcome the activation barrier for the less favored pathway, leading to a decrease in selectivity.
-
Solution: Perform the reaction at a lower temperature. Reductions with highly reactive and bulky hydrides are often carried out at -78 °C (dry ice/acetone bath). It is recommended to start at -78 °C and slowly warm the reaction if reactivity is an issue.
-
-
Solvent Choice is Suboptimal:
-
Explanation: The solvent can influence the conformation of the bicyclic lactam and the aggregation state (and thus the effective steric bulk) of the reducing agent.
-
Solution: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for hydride reductions. If you are using a protic solvent like methanol with NaBH₄, this can decrease selectivity by reducing the effective size of the borohydride through solvation. For reagents like L-Selectride®, THF is the solvent of choice.[9]
-
Troubleshooting Workflow: Improving Diastereoselectivity
Caption: Troubleshooting decision tree for low diastereoselectivity.
Problem 2: Incomplete Reaction or Low Yield
The reaction does not go to completion, or the isolated yield of the desired product is low.
Root Cause Analysis and Solutions
-
Reagent Decomposition:
-
Explanation: Hydride reagents, especially borohydrides, are sensitive to moisture and acidic protons. Any water in the solvent or on the glassware will quench the reagent. Some substrates may also have acidic functional groups.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents. If the substrate has acidic protons (e.g., -OH, -NH, -COOH), they may need to be protected prior to the reduction.
-
-
Insufficient Reagent Stoichiometry:
-
Explanation: While the reduction is catalytic in principle for some reducing agents, in practice, a stoichiometric amount or a slight excess is often required. If the lactam is particularly hindered, or if there are other reducible functional groups, more equivalents of the hydride will be needed.
-
Solution: Increase the equivalents of the reducing agent. A typical starting point is 1.2-1.5 equivalents. For difficult reductions, this may be increased to 2-3 equivalents.
-
-
Poor Solubility:
-
Explanation: The bicyclic lactam may not be fully soluble in the reaction solvent at low temperatures, leading to a slow or incomplete reaction.
-
Solution: Choose a solvent in which the starting material has better solubility. If using THF, you might consider adding a co-solvent like dichloromethane (DCM) for certain substrates, but be mindful of potential side reactions.
-
-
Difficult Workup and Isolation:
-
Explanation: The resulting bicyclic amines can be quite polar and may form emulsions during aqueous workup. Boron byproducts from borohydride reductions can also complicate purification.
-
Solution: A common workup for L-Selectride® reductions involves the careful, slow addition of water, followed by an oxidative workup with aqueous sodium hydroxide and hydrogen peroxide to convert boron byproducts into more easily separable borates.[9] For product isolation, extraction with a suitable organic solvent is standard. If the product is very polar, a continuous liquid-liquid extraction might be necessary.
-
Problem 3: Difficulty in Separating Diastereomers
You have successfully performed the reduction but are unable to separate the resulting diastereomers.
Root Cause Analysis and Solutions
-
Similar Polarity:
-
Explanation: Diastereomers have the same functional groups and molecular weight, and their polarities can be very similar, making separation by standard column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, or adding a small amount of a more polar solvent like methanol to a DCM solution). Sometimes, switching the stationary phase (e.g., from silica to alumina) can be effective.
-
Preparative HPLC: If the scale is not too large, preparative HPLC can provide excellent separation.[6][7]
-
-
-
Formation of Salts:
-
Explanation: The basic nature of the amine products can be exploited. By forming diastereomeric salts with a chiral acid (e.g., tartaric acid, camphorsulfonic acid), the physical properties of the two diastereomers can be made more distinct.[7]
-
Solution:
-
Diastereomeric Crystallization: Treat the mixture of diastereomeric amines with a single enantiomer of a chiral acid. The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[10] This is a powerful technique for large-scale separations.
-
-
Protocol: Diastereomeric Salt Crystallization
-
Dissolve the mixture of diastereomeric amines (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add a solution of a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid, 0.5-1.0 eq) in the same solvent.
-
Heat the mixture gently to ensure complete dissolution.
-
Cool the solution slowly to room temperature, and then to 0-4 °C to induce crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration.
-
Liberate the free amine from the salt by treatment with a base (e.g., aq. NaOH) and extract with an organic solvent.
-
Check the diastereomeric purity of the isolated amine and the mother liquor by NMR or HPLC.
Data Presentation
Table 1: Effect of Reducing Agent and Temperature on Diastereoselectivity
| Bicyclic Lactam Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) |
| Substrate A | NaBH₄ | MeOH | 0 | 60:40 |
| Substrate A | LAH | THF | 0 | 75:25 |
| Substrate A | L-Selectride® | THF | -78 | >95:5 |
| Substrate B (more hindered) | NaBH₄ | MeOH | 0 | 55:45 |
| Substrate B (more hindered) | L-Selectride® | THF | -78 | 90:10 |
Note: Data are representative and will vary based on the specific substrate.
Experimental Protocols
General Protocol for Diastereoselective Reduction with L-Selectride®
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the bicyclic lactam (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the lactam in anhydrous THF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise via syringe over 10-15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by the slow, dropwise addition of water at -78 °C, followed by saturated aqueous NH₄Cl solution.[9]
-
Workup: Allow the mixture to warm to room temperature. If necessary for boron byproduct removal, add 1 M NaOH followed by 30% H₂O₂ and stir for 1 hour.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanism of Stereoselection
The diastereoselectivity arises from the steric interaction between the bulky reducing agent and the substituents on the bicyclic lactam. The hydride is delivered to the less sterically hindered face of the carbonyl.
Sources
- 1. L-selectride - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Purification strategies for removing starting materials from bicyclic amine reactions
Welcome to the Technical Support Center for bicyclic amine purification. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Bicyclic amines are crucial scaffolds in medicinal chemistry, and their effective purification is paramount to downstream success.[1] This resource provides troubleshooting guidance and frequently asked questions to navigate the complexities of removing unreacted starting materials and other impurities from your reaction mixtures.
I. Understanding the Challenge: Why is Bicyclic Amine Purification Often Difficult?
The purification of bicyclic amines can be challenging due to the inherent basicity of the amine functional group. This basicity can lead to strong interactions with acidic stationary phases commonly used in chromatography, such as silica gel, resulting in poor separation, peak tailing, and sometimes irreversible binding.[2] Furthermore, the structural rigidity and unique three-dimensional shapes of bicyclic amines can influence their solubility and crystallization behavior, requiring tailored purification strategies.[1]
Common impurities in bicyclic amine syntheses include:
-
Excess starting materials: Unreacted electrophiles (e.g., alkyl halides), acylating agents, or carbonyl compounds.[3][4]
-
Byproducts: Formed from side reactions or decomposition of reagents.
-
Reagents and catalysts: Acids, bases, or metal catalysts used in the reaction.
The choice of purification strategy depends heavily on the specific properties of your target bicyclic amine and the impurities present. A logical, stepwise approach to purification is crucial for achieving high purity and yield.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of your bicyclic amine product.
Problem 1: My bicyclic amine is streaking badly on a silica gel column.
Cause: This is a classic sign of strong interaction between the basic amine and the acidic silanol groups on the silica surface.[2] This interaction leads to a non-ideal elution profile.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system.[2][5]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Typically, 0.1-2% (v/v) is sufficient to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, but care must be taken due to its volatility.
-
-
Alternative Stationary Phases:
-
Amine-functionalized silica: This pre-treated silica has amine groups that mask the acidic silanols, minimizing interactions with basic analytes.[2]
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[6] Basic alumina is particularly effective.
-
Reverse-phase chromatography: If your bicyclic amine has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18) can be an excellent option. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Problem 2: I'm struggling to remove a polar, unreacted starting material (e.g., a primary amine or a small alcohol).
Cause: Highly polar starting materials can co-elute with the desired bicyclic amine, especially if the product itself has some polarity.
Solutions:
-
Aqueous Work-up (Acid-Base Extraction): This is often the most effective first step.[7][8][9]
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic bicyclic amine will be protonated and move into the aqueous layer as a salt.
-
Separate the layers. The unreacted polar, non-basic starting material will remain in the organic layer.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the bicyclic amine salt, causing it to precipitate or be extractable back into an organic solvent.
-
Extract the purified amine with an organic solvent, dry the organic layer, and concentrate.
-
-
Scavenger Resins: These are solid-supported reagents that react with and "scavenge" specific types of excess starting materials from the reaction mixture.[10][11]
-
For excess electrophiles (e.g., alkyl halides, isocyanates): Use a nucleophilic scavenger resin (e.g., amine-functionalized resin).
-
For excess nucleophiles (e.g., primary or secondary amines): Use an electrophilic scavenger resin (e.g., isocyanate or aldehyde-functionalized resin).
-
The process involves adding the resin to the crude reaction mixture, stirring for a period, and then simply filtering off the resin with the bound impurity.[11]
-
Problem 3: My bicyclic amine won't crystallize.
Cause: Crystallization is a highly specific process that depends on the compound's purity, solubility, and the solvent system used.[12][13] Impurities can often inhibit crystal formation.
Solutions:
-
Increase Purity: First, ensure your material is sufficiently pure. Attempting to crystallize a very crude mixture is often unsuccessful. Use one of the other purification techniques (chromatography, extraction) to enrich your product before attempting crystallization.
-
Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system.[12][14]
-
Ideal characteristics: The desired compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Solvent pairs: Often, a combination of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is sparingly soluble) is effective. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, crystals should form.
-
-
Salt Formation: Convert the freebase amine into a salt (e.g., hydrochloride, hydrobromide, tartrate, or citrate).[5] Amine salts often have different solubility profiles and are more crystalline than the freebase. The salt can be formed by adding the corresponding acid to a solution of the amine.
-
TCA-Fueled Purification: A novel approach involves temporary protonation with trichloroacetic acid (TCA) to form a solid amine salt that can be separated. The pure free amine is then isolated through simple decarboxylation of the TCA.[14]
III. Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should always consider for a bicyclic amine synthesis?
An acid-base extraction is almost always the best initial purification step.[7][8][9] It is a simple, inexpensive, and highly effective way to separate your basic product from neutral or acidic impurities and many unreacted starting materials.
Q2: How do I choose between normal-phase and reverse-phase chromatography?
-
Normal-phase (e.g., silica, alumina): Generally suitable for less polar compounds. For bicyclic amines, it often requires a basic modifier in the eluent.[2][6]
-
Reverse-phase (e.g., C18): Excellent for more polar or water-soluble compounds. It is often the preferred method for purifying amine salts.
A good rule of thumb is to assess the polarity of your bicyclic amine. If it is highly functionalized and polar, reverse-phase may be more effective.
Q3: Can I use distillation to purify my bicyclic amine?
Distillation is only a viable option if your bicyclic amine is a liquid with a boiling point that is significantly different from the boiling points of the impurities and is thermally stable. For many complex bicyclic amines, especially those in drug development, distillation is not a suitable method due to their high boiling points and potential for decomposition at elevated temperatures.
Q4: Are there any specific safety precautions I should take when purifying amines?
Yes. Many amines can be corrosive and have strong odors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with volatile amines or ammonia, extra caution is necessary.
IV. Visualizing Purification Workflows
Decision Tree for Bicyclic Amine Purification
Caption: Step-by-step acid-base extraction for amine purification.
V. Summary of Key Purification Techniques
| Technique | Principle | Best For Removing | Key Considerations |
| Acid-Base Extraction | Differential solubility of the amine and its protonated salt form in organic and aqueous phases. [7][8] | Neutral and acidic starting materials/impurities. | The bicyclic amine must be stable to acidic and basic conditions. |
| Flash Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. [15][16] | Impurities with different polarities than the product. | For basic amines, use of a basic modifier or an alternative stationary phase (e.g., alumina, amine-silica) is often necessary. [2][6] |
| Crystallization | Formation of a crystalline solid from a solution, excluding impurities from the crystal lattice. [12] | Small amounts of remaining impurities after a primary purification step. | Requires finding a suitable solvent system; can be challenging for some bicyclic amines. Salt formation can aid crystallization. [5][14] |
| Scavenger Resins | Covalent capture of excess reagents or byproducts onto a solid support. [10][11] | Specific classes of reactive starting materials (e.g., electrophiles, nucleophiles). | Highly specific; requires choosing the correct resin for the target impurity. [17] |
VI. References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Columbia University. Column chromatography. [Link]
-
Galy, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 26. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde?[Link]
-
Reddit. (2024, March 12). Amine workup. [Link]
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
-
Wipf Group, University of Pittsburgh. (2004, October 29). strategies in organic synthesis. [Link]
-
Wikipedia. Acid–base extraction. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. biotage.com [biotage.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. columbia.edu [columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. canftech.com [canftech.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. How To [chem.rochester.edu]
- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 15. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. biotage.com [biotage.com]
Technical Support Center: Recrystallization of Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, empowering you to optimize your purification processes effectively.
The crystallization of pharmaceutical intermediates is a critical step that dictates batch consistency, impurity profiles, and the performance of downstream reactions.[1] For a molecule like Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, with its unique structural features, achieving a robust and repeatable crystallization method is paramount.
Section 1: Understanding the Molecule's Crystallization Behavior
To develop a successful recrystallization protocol, we must first understand the physicochemical properties of the target molecule. Its structure contains three key functional groups that govern its solubility and crystallization tendencies:
-
Boc-Protected Amine (Carbamate): The bulky tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis.[2] While it is stable to most bases, it can make crystallization challenging. Compounds with Boc groups sometimes separate from solution as viscous oils before they can form an ordered crystal lattice, a phenomenon known as "oiling out."[3][4]
-
Ketone: The ketone group is polar and can act as a hydrogen bond acceptor, influencing the molecule's solubility in polar solvents.
-
Unprotected Tertiary Amine: The bridgehead amine is basic and can participate in hydrogen bonding.[5] Amines are notoriously difficult to crystallize from neutral solvents and can sometimes benefit from salt formation to induce crystallinity.[6][7]
-
Bicyclic Core: The rigid [4.2.1]diazabicyclo nonane scaffold provides conformational restriction, which is generally favorable for creating a well-defined crystal lattice compared to more flexible aliphatic chains.[8]
Collectively, these features render the molecule moderately polar, suggesting good solubility in solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and alcohols, with poor solubility in non-polar hydrocarbons like heptane or hexane. This solubility profile makes a solvent/anti-solvent recrystallization strategy a highly promising approach.
Section 2: Recommended Recrystallization Protocol
This protocol is a robust starting point based on the molecule's structural characteristics. Solvent ratios and temperatures should be optimized for your specific material's purity profile.
Step-by-Step Experimental Workflow
-
Dissolution: In a suitable flask, add the crude Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. Add a minimal volume of a primary solvent (e.g., Ethyl Acetate) and heat the mixture to a gentle reflux (approx. 77°C for EtOAc) with stirring until all the solid dissolves.
-
Causality Explanation: The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.[9] Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, which is the driving force for crystallization.[10]
-
-
Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are visible in the hot solution, perform a rapid hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Causality Explanation: This step removes impurities that are insoluble in the chosen solvent system. Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper.
-
-
Anti-Solvent Addition: While the solution is still hot, slowly add a warm anti-solvent (e.g., Heptane) dropwise with continuous stirring until you observe persistent turbidity (cloudiness).
-
Causality Explanation: The anti-solvent reduces the overall solubility of the target compound in the mixture, bringing the solution closer to its saturation point. Adding it slowly prevents localized, rapid precipitation which can trap impurities.
-
-
Re-homogenization: Gently reheat the cloudy mixture until it becomes a clear solution again. This ensures that crystallization begins from a homogeneous state, promoting the formation of well-ordered crystals.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. For optimal crystal growth, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow the cooling rate. Once at room temperature, you may place the flask in an ice-water bath (0-4°C) for at least one hour to maximize yield.
-
Causality Explanation: Slow cooling is critical. It allows the crystal lattice to form in a deliberate, ordered manner, which is more effective at excluding impurity molecules. Rapid cooling often leads to the formation of small, impure crystals or even precipitation.[11]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of cold anti-solvent (or a cold mixture of the solvent/anti-solvent) to remove any residual mother liquor containing dissolved impurities.
-
Causality Explanation: The wash solvent must be cold to minimize re-dissolving the purified product crystals.
-
-
Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a temperature well below the solvent's boiling point (e.g., 40-50°C), until a constant weight is achieved.
Visual Workflow
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this and similar compounds.
Q1: My compound will not crystallize, even after cooling in an ice bath. What's wrong?
-
Probable Cause: The most frequent reason for crystallization failure is using too much solvent during the initial dissolution step.[10] The solution is not sufficiently supersaturated upon cooling.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent using a slow stream of nitrogen or by using a rotary evaporator. Be careful not to evaporate too much. Attempt to cool the concentrated solution again.
-
Induce Nucleation: If the solution appears sufficiently concentrated, crystallization may need to be initiated.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can act as nucleation sites.[9]
-
Seeding: If you have a pure crystal of the compound, add a single, tiny crystal ("seed crystal") to the cooled, supersaturated solution. This provides a template for further crystal growth.[3][4]
-
-
Q2: The compound separated as an oil ("oiled out") instead of forming solid crystals. How do I fix this?
-
Probable Cause: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or when it forms a low-melting eutectic with the solvent).[10] It is also common with highly impure samples or when cooling is too rapid.
-
Solutions:
-
Reheat and Dilute: Warm the mixture until the oil completely redissolves into a single phase.
-
Add More Solvent: Add a small amount (e.g., 5-10% more volume) of the primary "good" solvent (e.g., Ethyl Acetate). This lowers the supersaturation level, making it more likely that the solution will pass through the compound's melting point before becoming saturated enough to separate.
-
Ensure Slow Cooling: Cool the solution very slowly. An insulated bath (Dewar flask or a beaker of hot water) is highly recommended. Slow cooling gives the molecules time to orient themselves into a crystal lattice rather than collapsing into a disordered liquid phase.
-
Q3: My final product purity is still low after one recrystallization. What are the next steps?
-
Probable Cause: Impurities can be incorporated into crystals through several mechanisms, including surface adsorption or the formation of inclusions (pockets of mother liquor trapped within the crystal).[12] This is more likely if the impurities are structurally similar to the target molecule.
-
Solutions:
-
Perform a Second Recrystallization: A second pass through the protocol is often sufficient to remove remaining impurities.
-
Optimize the Wash Step: Ensure the crystal cake is washed thoroughly with a sufficient volume of cold solvent to displace all the impure mother liquor.
-
Consider a Different Solvent System: If structurally similar impurities are co-crystallizing, changing the solvent system can alter the solubility of both the product and the impurity, potentially leading to better separation.
-
Alternative Purification: If recrystallization fails to achieve the desired purity, orthogonal purification methods like column chromatography may be necessary.
-
Troubleshooting Decision Tree
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the best solvent systems for this compound?
-
A: Based on its structure, a moderately polar solvent paired with a non-polar anti-solvent is ideal. The table below provides excellent starting points for screening.
-
-
Q: Can I use a single solvent instead of a solvent/anti-solvent system?
-
A: Yes, if you can find a single solvent that fully dissolves the compound when hot but in which it has very low solubility when cold. Candidates could include isopropanol or acetonitrile. However, solvent/anti-solvent systems often provide more precise control over the crystallization process.
-
-
Q: My compound is an amine. Should I try to recrystallize it as a salt?
-
A: This is an excellent advanced technique. Converting the free base to a salt (e.g., hydrochloride or acetate) often dramatically increases its crystallinity and melting point.[6][7] You can dissolve the crude material in a solvent like isopropanol and add a solution of HCl in ether or acetic acid. The salt will often precipitate or crystallize readily. The major drawback is that this adds two steps to your process: salt formation and a subsequent neutralization/extraction to recover the free base if needed for the next reaction.
-
Section 5: Recommended Solvent Systems
This table summarizes potential solvent systems for screening. The ideal system will produce high-quality crystals with a good recovery rate.
| Solvent System (Solvent/Anti-solvent) | Typical Starting Ratio (v/v) | Advantages | Disadvantages & Notes |
| Ethyl Acetate / Heptane | 1:2 to 1:5 | Good balance of polarity. Solvents are easily removed under vacuum. Widely used and effective for many pharmaceutical intermediates. | Heptane is flammable. Ensure proper ventilation. |
| Dichloromethane / Hexane | 1:3 to 1:6 | Dichloromethane has excellent solvating power. Can produce high-quality crystals. | Dichloromethane is a regulated solvent with health concerns. Hexane is flammable. |
| Isopropanol / Water | 10:1 to 5:1 | "Green" solvent choice. Water is an effective anti-solvent for moderately polar compounds. | The free amine may have some water solubility, potentially lowering recovery. Risk of forming a hydrate. |
| Acetonitrile / Water | 5:1 to 3:1 | Acetonitrile is a good solvent for polar molecules. Can yield high purity crystals. | Can be difficult to remove all traces of water during drying. |
| Toluene / Heptane | 1:1 to 1:3 | Good for less polar compounds or if EtOAc proves too strong a solvent. High boiling point allows for dissolution of stubborn materials. | High boiling point of toluene makes it harder to remove. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific. (n.d.). tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. Retrieved from [Link]
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (2025). Bicyclic Conformationally Restricted Diamines. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of N-heterocycles from diamines via H2-driven NADPH recycling in the presence of O2. Green Chemistry. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
ResearchGate. (2021). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2009). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. PMC. Retrieved from [Link]
-
National Institutes of Health. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
- Google Patents. (2018). WO2018045956A1 - Benzimidazole compound kinase inhibitor, preparation method therefor and application thereof.
-
Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Retrieved from [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. scispace.com [scispace.com]
- 12. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bicyclic Scaffolds in Drug Discovery: Focus on tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, bicyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, conformational rigidity, and synthetic tractability. These characteristics often translate into improved target affinity, selectivity, and metabolic stability compared to their more flexible acyclic or monocyclic counterparts. This guide provides an in-depth technical comparison of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate and its core scaffold against other prominent bicyclic systems relevant to drug discovery, particularly for central nervous system (CNS) targets.
The Strategic Value of Bicyclic Scaffolds in Drug Design
Bicyclic frameworks offer a compelling strategy to navigate the complexities of chemical space in the pursuit of new therapeutics. Their rigid nature reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity. Furthermore, the defined spatial arrangement of substituents on a bicyclic core allows for precise control over the presentation of pharmacophoric elements, thereby improving selectivity for the intended target and reducing off-target effects. The introduction of heteroatoms, such as nitrogen, into these scaffolds further expands their utility by providing handles for chemical modification and influencing key physicochemical properties like solubility and basicity.
This guide will focus on a comparative analysis of the diazabicyclo[4.2.1]nonane system, as represented by tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, with two other widely employed diazabicyclic scaffolds: diazabicyclo[3.3.1]nonane and diazabicyclo[2.2.2]octane. The comparison will be framed around key drug-like properties, including physicochemical characteristics, metabolic stability, and blood-brain barrier permeability, supported by available data and detailed experimental protocols for their evaluation.
Spotlight on tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
The diazabicyclo[4.2.1]nonane framework is a bridged bicyclic system that has been explored as a scaffold for various biologically active molecules, including ligands for nicotinic acetylcholine receptors and other CNS targets. The subject of our focus, tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, is a functionalized derivative that incorporates several key features: a Boc-protected amine for synthetic elaboration, a lactam moiety that can influence conformation and polarity, and a bicyclic core that dictates the overall three-dimensional shape.
Physicochemical Properties of the Core Scaffold and its Derivatives:
While specific experimental data for the title compound is limited in the public domain, we can infer certain properties based on its structure and data from related analogs. The presence of two nitrogen atoms and an oxygen atom contributes to its polar surface area, which is a critical parameter for membrane permeability and solubility. The tert-butyl carbamate (Boc) group significantly influences its lipophilicity.
Comparative Bicyclic Scaffolds
For a comprehensive comparison, we have selected two other prominent diazabicyclic scaffolds:
-
Diazabicyclo[3.3.1]nonane: This scaffold is known for its conformational flexibility, existing in chair-chair, boat-chair, and twin-boat conformations. Its derivatives have been extensively studied as ligands for various receptors, including opioid and nicotinic receptors.[1]
-
Diazabicyclo[2.2.2]octane (DABCO): A highly symmetrical and rigid scaffold, DABCO and its derivatives are widely used as catalysts in organic synthesis and as building blocks in medicinal chemistry.[2] Its rigidity can be advantageous for locking in a specific bioactive conformation.
Figure 1: Overview of the bicyclic scaffolds under comparison.
Comparative Analysis of Key Drug-like Properties
Physicochemical Properties
The physicochemical properties of a drug candidate, such as lipophilicity (LogP/LogD), polar surface area (PSA), and pKa, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Scaffold | Predicted LogP | Predicted PSA (Ų) | Key Structural Features |
| tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | 1.75 | 55.84 | Bridged, contains lactam, Boc-protected |
| N-Boc-3,9-diazabicyclo[4.2.1]nonane | 1.7478 | 41.57 | Bridged, flexible seven-membered ring |
| N-Boc-3,7-diazabicyclo[3.3.1]nonane | ~1.8 | ~41.6 | Flexible, chair-boat conformations possible |
| N-Boc-1,4-diazabicyclo[2.2.2]octane | ~1.5 | ~41.6 | Rigid, symmetrical |
*Note: Predicted values are sourced from chemical supplier databases and may vary depending on the algorithm used.[3][4]
The introduction of the oxo group in the title compound increases its polarity compared to the parent diazabicyclo[4.2.1]nonane scaffold. The Boc group, while increasing lipophilicity, is a common protecting group and its removal to reveal the secondary amine would significantly alter the physicochemical properties, making the molecule more polar and basic.
Metabolic Stability
The metabolic stability of a compound is a crucial factor in determining its in vivo half-life and dosing regimen. Bicyclic scaffolds are often employed to block potential sites of metabolism and enhance stability.
While no direct metabolic stability data for tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate was found, studies on related bicyclic amines have shown that their rigid structures can improve metabolic stability compared to more flexible analogs.[5] The primary sites of metabolism for such scaffolds are often the nitrogen atoms or adjacent carbons. The Boc protecting group on the title compound is also susceptible to metabolic cleavage.
Blood-Brain Barrier Permeability
For CNS-targeted drugs, the ability to cross the blood-brain barrier (BBB) is paramount. This is governed by a complex interplay of physicochemical properties, including lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. Cell-based assays, such as the Caco-2 and MDCK permeability assays, are commonly used to predict in vivo BBB penetration.[6][7]
Generally, compounds with moderate lipophilicity (LogD between 1 and 3), low molecular weight, and a low polar surface area are more likely to cross the BBB. The predicted properties of the title compound and the other Boc-protected scaffolds fall within a range that suggests potential for BBB permeability, although the presence of the lactam in the title compound increases its polarity, which could be a differentiating factor.
Proposed Experimental Workflows for Comparative Analysis
To generate robust, comparative data, a series of standardized in vitro experiments should be conducted. The following protocols provide a framework for such a study.
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to Conformationally Restricted Diamine Scaffolds: Alternatives to Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Conformationally restricted diamines (CRDAs) have emerged as privileged scaffolds, providing rigid frameworks that can reduce the entropic penalty of binding to biological targets.[1] Among these, tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate stands as a valuable building block. This guide provides a comprehensive comparison with viable alternative scaffolds, supported by experimental data and protocols to aid researchers in scaffold selection and application.
The Central Role of Bicyclic Diamines in Drug Discovery
Bicyclic diamines are prized for their rigid structures, which allow for the spatial projection of substituents in well-defined vectors. This conformational rigidity is particularly advantageous in the design of ligands for targets such as G-protein coupled receptors (GPCRs) and ion channels, where precise pharmacophore presentation is critical for potency and selectivity.[2] The inherent structural constraints of these scaffolds provide a powerful tool for navigating complex structure-activity relationships (SAR).
Core Scaffold: Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
The 3,9-diazabicyclo[4.2.1]nonane core offers a unique spatial arrangement of its two nitrogen atoms. The Boc-protected amine at the 9-position allows for selective functionalization, while the secondary amine at the 3-position and the ketone at the 4-position provide additional handles for chemical modification. This scaffold has been explored for its potential in developing novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.
Promising Alternatives and Their Comparative Analysis
While the 3,9-diazabicyclo[4.2.1]nonane scaffold is valuable, several other bicyclic diamine systems offer distinct advantages in terms of synthetic accessibility, conformational properties, and resulting biological activity. This section provides a comparative overview of key alternatives.
The 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Scaffold
The bispidine scaffold is arguably one of the most widely studied and utilized conformationally restricted diamines. Its "chair-chair" conformation provides a rigid and predictable framework for substituent placement.[3]
Key Advantages:
-
Synthetic Accessibility: The double Mannich reaction provides a straightforward and often high-yielding route to the bispidine core.[4][5]
-
Well-Defined Stereochemistry: The rigid chair-chair conformation limits conformational ambiguity, aiding in SAR studies.
-
Proven Track Record: The bispidine scaffold is a component of numerous biologically active compounds, including ligands for nicotinic acetylcholine receptors (nAChRs).[4]
Comparative Performance:
| Feature | tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | 3,7-Diazabicyclo[3.3.1]nonane Derivatives |
| Synthetic Route | Multi-step synthesis often required | Often accessible via a one-pot double Mannich reaction |
| Conformational Flexibility | More flexible due to the larger seven-membered ring | Rigid chair-chair conformation |
| Biological Applications | Explored in CNS targets | Established as nAChR ligands, among others |
The 2,6-Diazabicyclo[3.3.1]nonane Scaffold
This isomer of the bispidine core offers a different spatial relationship between the two nitrogen atoms, which can lead to altered biological activity profiles.
Key Features:
-
Synthesis: Can be accessed via intramolecular cycloaddition of nitrones generated from 4-amino-1-Boc-piperidine.[6]
-
Structural Isomerism: Provides an alternative geometric arrangement of nitrogens compared to the 3,7-disubstituted pattern.
The 1,4-Diazabicyclo[3.3.1]nonane Scaffold
This scaffold has been investigated for its potential as a monoamine transporter inhibitor, demonstrating high affinity and selectivity for the dopamine transporter (DAT).[7]
Key Insights:
-
Rigidity and Selectivity: The increased rigidity of this bicyclic system, when compared to more flexible piperidine analogues, has been shown to enhance selectivity for specific transporter proteins.[7]
-
Stereochemical Importance: The biological activity of derivatives is often highly dependent on the stereochemistry of the substituents.
Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for the synthesis and functionalization of a key alternative scaffold, the 3,7-diazabicyclo[3.3.1]nonane core, are presented below.
Protocol 1: Synthesis of N-benzyl-N'-tert-butoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-one
This protocol describes the initial construction of the protected bispidinone core via a double Mannich reaction.[4]
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate
-
Benzylamine
-
Paraformaldehyde
-
Acetic acid
-
Methanol
Procedure:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in methanol, add benzylamine, paraformaldehyde, and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 6 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield N-benzyl-N'-tert-butoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Protocol 2: Wolff-Kishner Reduction of the Bispidinone
This protocol details the removal of the carbonyl group to afford the fully reduced bispidine scaffold.[4][5]
Materials:
-
N-benzyl-N'-tert-butoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Hydrazine hydrate (80%)
-
Sodium hydroxide
-
Diethylene glycol
Procedure:
-
To a solution of the bispidinone in diethylene glycol, add hydrazine hydrate and sodium hydroxide.
-
Heat the mixture to 125 °C for 2 hours.
-
Increase the temperature to 140 °C and remove water using a Dean-Stark trap over 8 hours. Caution: Do not exceed 140 °C to avoid cleavage of the Boc protecting group.[4]
-
Cool the reaction mixture and purify by flash chromatography to obtain N-benzyl-N'-tert-butoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane.
Protocol 3: N-Functionalization of the Bispidine Scaffold
This protocol outlines a general procedure for the acylation of the deprotected bispidine core.[4]
Materials:
-
N-tert-butoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane (obtained after debenzylation of the product from Protocol 2)
-
Carboxylic acid chloride
-
Triethylamine
-
Toluene
Procedure:
-
Dissolve N-tert-butoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane in toluene.
-
Add triethylamine, followed by the dropwise addition of the desired carboxylic acid chloride.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Purify the reaction mixture by flash chromatography to yield the N-acylated product.
Data Summary and Comparison
The following table summarizes key physicochemical properties and biological activities of derivatives of the discussed scaffolds.
| Scaffold | Derivative Example | Key Physicochemical Property | Biological Target | Potency (Ki or IC50) | Reference |
| 3,9-Diazabicyclo[4.2.1]nonane | (Structure not specified) | (Data not available) | (CNS targets) | (Data not available) | |
| 3,7-Diazabicyclo[3.3.1]nonane | N-acetyl-bispidine | ClogP: -0.14 | nAChR α4β2 | Ki = 5.6 nM | [4] |
| 3,7-Diazabicyclo[3.3.1]nonane | N-propionyl-bispidine | ClogP: 0.39 | nAChR α4β2 | Ki = 4.5 nM | [4] |
| 1,4-Diazabicyclo[3.3.1]nonane | (-)-S,S-10c | (Data not available) | Dopamine Transporter (DAT) | IC50 = 22.5 nM | [7] |
Visualizing the Synthetic Pathways
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. montclair.edu [montclair.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 6. Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, a bicyclic amine derivative. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The structural components of this molecule, a bicyclic amine and a tert-butoxycarbonyl (Boc) protecting group, inform its reactivity and dictate the necessary precautions for its disposal. Bicyclic amines can exhibit unique reactivity, while the carbamate group warrants specific handling considerations.[1][2]
Hazard Identification and Risk Assessment
GHS Hazard Classification (Anticipated):
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |
Source: Extrapolated from the Safety Data Sheet for tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate.[1][2]
These classifications necessitate careful handling to avoid direct contact and inhalation. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE)
Given the anticipated hazards, the following PPE is mandatory when handling tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes that could cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, preventing irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling dust or aerosols, which can cause respiratory tract irritation.[3] |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is worn.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb with an inert material such as vermiculite, dry sand, or earth.
-
Collect and Package: Place the collected material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous chemical waste.
Disposal Procedure
The recommended method for the disposal of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is through a licensed professional waste disposal service, typically involving incineration.[3] Direct disposal into sanitary sewer systems or regular trash is strictly prohibited due to the compound's chemical nature and potential environmental impact.
Waste Segregation and Collection Workflow:
Caption: Waste Disposal Workflow for tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Identify the waste as a non-halogenated organic solid or a solution in a specific solvent. This compound is a solid at room temperature.
-
Container Selection: Choose a chemically compatible, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) container is suitable.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate". If it is in solution, also list the solvent(s) and their approximate concentrations. Include the date of waste generation.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area. It is crucial to segregate it from incompatible materials.[4]
Incompatible Materials:
Material Class Examples Rationale for Segregation Strong Oxidizing Agents Nitric acid, perchlorates, permanganates Can lead to vigorous or explosive reactions with organic amines.[4] Strong Acids Hydrochloric acid, sulfuric acid Can cause exothermic reactions with amines. Strong Bases Sodium hydroxide, potassium hydroxide While amines are basic, strong bases should still be segregated to avoid unintended reactions. -
Interim Storage: The designated storage area should be cool, dry, and well-ventilated. Ensure secondary containment is in place to contain any potential leaks.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup. Provide them with the complete chemical name and any other relevant information.
Decontamination of Empty Containers
Empty containers that held tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate must be properly decontaminated before being discarded or repurposed.
Triple-Rinse Procedure:
-
First Rinse: Rinse the container with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound. Collect this rinsate as hazardous waste and add it to your non-halogenated organic liquid waste stream.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate as hazardous waste.
-
Third Rinse: Rinse the container a final time with fresh solvent and collect the rinsate.
-
Drying and Disposal: Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Once dry, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Deface or remove the original label.
Environmental Considerations
The uncontrolled release of synthetic organic compounds like tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate can have adverse effects on aquatic and terrestrial ecosystems. The carbamate functional group, in particular, is found in many pesticides and can exhibit environmental toxicity.[5] Therefore, the only acceptable disposal route is through controlled high-temperature incineration by a licensed facility, which ensures the complete destruction of the compound into less harmful components.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, upholding the principles of good laboratory practice and chemical stewardship.
References
-
J&K Scientific. tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. [Link]
-
Capot Chemical Co., Ltd. MSDS of tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
PubChem. tert-Butyl 3,9-diazabicyclo(4.2.1)nonane-3-carboxylate. [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]
-
Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
University of Illinois. Chemical Waste Procedures. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl 3,9-diazabicyclo(4.2.1)nonane-3-carboxylate | C12H22N2O2 | CID 18545173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
